ZM-306416 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZM-306416 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and biological effects. Detailed experimental protocols for key assays and comprehensive data on its inhibitory activities are presented to support further research and drug development efforts in the field of oncology and other angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary regulators of this process. This compound has emerged as a significant small molecule inhibitor targeting VEGFRs, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride |
| Synonyms | CB-676475 |
| CAS Number | 196603-47-1 |
| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ |
| Molecular Weight | 370.21 g/mol |
| Solubility | Soluble in DMSO |
| Physical Appearance | Crystalline solid |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptors, subsequently blocking downstream signaling pathways. The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are the key mediators of VEGF-driven angiogenesis.
VEGF Signaling Pathway
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues in the cytoplasmic domain, creating docking sites for various signaling proteins. These proteins, in turn, activate several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, and migration. This compound effectively abrogates these downstream signals by blocking the initial receptor phosphorylation.
VEGF Signaling Pathway and Inhibition by ZM-306416.
Biological Activity and Data Presentation
This compound is a potent inhibitor of VEGFR-2 and also shows activity against other related tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-2 (KDR) | 100 | |
| VEGFR-1 (Flt-1) | 2000 | |
| EGFR | <10 | [1][2] |
| Abl | 1300 | [1] |
| FGFR-1 | >3-fold selective over VEGFR-2 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
VEGFR Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
96-well microplates
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Procedure:
-
Coat the 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add serial dilutions of this compound (dissolved in DMSO and then diluted in assay buffer) to the wells.
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate to remove ATP and unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins like Akt and ERK in response to this compound treatment.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture endothelial cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow for Characterizing ZM-306416.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR signaling in angiogenesis and related pathologies. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as an anti-angiogenic agent. The data and protocols presented in this guide are intended to facilitate the ongoing research and development efforts in this important therapeutic area.
References
ZM-306416 Hydrochloride: A Technical Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent, orally active small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the target profile of ZM-306416, including its primary molecular targets, mechanism of action, and the downstream signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on this compound.
Core Target Profile
The primary targets of ZM-306416 are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family and the Epidermal Growth Factor Receptor (EGFR). Specifically, it demonstrates potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), as well as EGFR.[1][2][3][4][5][6][7][8] The inhibition of these RTKs forms the basis of its anti-angiogenic and anti-proliferative effects.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | Assay Type | IC50 Value | Reference |
| VEGFR-1 (Flt-1) | Kinase Assay | 0.33 µM | [1][6][7] |
| Kinase Assay | 2 µM | [4][5][8][9] | |
| VEGFR-2 (KDR) | Kinase Assay | 100 nM (0.1 µM) | [4][5][8][9] |
| EGFR | Kinase Assay | <10 nM | [1][4][5][6][7][8] |
| ABL | Kinase Assay | 1.3 ± 0.2 µM | [4] |
| H3255 (EGFR-addicted NSCLC cell line) | Cell Proliferation | 0.09 ± 0.007 µM | [1][4] |
| HCC4011 (EGFR-addicted NSCLC cell line) | Cell Proliferation | 0.072 ± 0.001 µM | [1][4] |
| A549 (wild-type EGFR cell line) | Cell Proliferation | >10 µM | [4] |
| H2030 (wild-type EGFR cell line) | Cell Proliferation | >10 µM | [4] |
Mechanism of Action and Signaling Pathways
ZM-306416 exerts its biological effects by inhibiting the autophosphorylation of VEGFR and EGFR upon ligand binding. This blockade of receptor activation prevents the initiation of downstream intracellular signaling cascades that are crucial for cell survival, proliferation, and angiogenesis. The primary signaling pathways affected are the MAPK/ERK and PI3K/Akt pathways.[9]
Signaling Pathway Diagram
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of ZM-306416. These are intended as a guide for researchers and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of ZM-306416 against a target kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR2, EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of ZM-306416 in kinase assay buffer.
-
In a 96-well plate, add the kinase, the kinase substrate, and the diluted ZM-306416 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into the substrate or using a phosphospecific antibody in an ELISA format.
-
Plot the percentage of kinase inhibition against the logarithm of the ZM-306416 concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (WST-1 Based)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of ZM-306416 on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., H3255, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ZM-306416 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ZM-306416 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for MAPK (ERK1/2) Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of ERK1/2 in response to ZM-306416 treatment.
1. Reagents and Materials:
-
Cell line of interest
-
This compound
-
Growth factor (e.g., VEGF or EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat the cells with various concentrations of ZM-306416 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., VEGF or EGF) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal loading.
Conclusion
This compound is a dual inhibitor of VEGFR and EGFR with potent anti-proliferative and anti-angiogenic activities. Its well-defined target profile and mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar targeted therapies.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cusabio.com [cusabio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZM 306416 - Immunomart [immunomart.com]
- 8. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 9. biorbyt.com [biorbyt.com]
ZM-306416 Hydrochloride: A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It primarily targets VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators in the VEGF signaling pathway, which is crucial for angiogenesis and vasculogenesis.[1][2] Additionally, ZM-306416 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and other kinases, suggesting a broader mechanism of action. This document provides an in-depth overview of the signaling pathways modulated by ZM-306416, a compilation of its quantitative inhibitory data, and detailed experimental protocols relevant to its study.
Core Signaling Pathways
ZM-306416 exerts its biological effects by inhibiting key receptor tyrosine kinases involved in cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the VEGFR and EGFR pathways.
VEGFR Signaling Pathway
The VEGF signaling pathway is central to the formation of new blood vessels.[1] VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1]
ZM-306416 acts as a direct inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR), preventing the initial autophosphorylation event and thereby blocking the entire downstream cascade.[1][2][3][4] This inhibition leads to a reduction in angiogenesis. Notably, ZM-306416 has been observed to abolish the phosphorylation of VEGFR-2 at tyrosine 1214 (pVEGFR2 (Y1214)) in human thyroid follicular cells.[5] A key downstream consequence of VEGFR inhibition by ZM-306416 is the marked inhibition of the steady-state phosphorylation of p42/44 MAPK (ERK1/2).[5]
EGFR Signaling Pathway
ZM-306416 has also been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] This inhibition is particularly effective in cancer cells that are "addicted" to EGFR signaling for their proliferation and survival. The mechanism of inhibition is similar to that of VEGFR, where ZM-306416 likely binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This leads to a selective anti-proliferative effect in EGFR-dependent cancer cells.[3][5]
Quantitative Data
The inhibitory activity of ZM-306416 has been quantified against various targets and in different cell-based assays. The following tables summarize the available data.
Table 1: Kinase Inhibition
| Target Kinase | Alias | IC50 |
| VEGFR-2 | KDR | 100 nM[3][4] |
| VEGFR-1 | Flt | 0.33 µM[5] or 2 µM[3][4] |
| EGFR | - | <10 nM[3][4][5] |
| Src | - | 0.33 µM[5] |
| Abl | - | 1.3 µM[3][5] |
Table 2: Cellular Activity
| Cell Line/Assay | Effect | IC50 / Concentration |
| H3255 (EGFR-addicted NSCLC) | Anti-proliferative | 0.09 µM[3][5] |
| HCC4011 (EGFR-addicted NSCLC) | Anti-proliferative | 0.072 µM[3][5] |
| A549 (wild-type EGFR) | Anti-proliferative | >10 µM[3] |
| H2030 (wild-type EGFR) | Anti-proliferative | >10 µM[3] |
| Human Thyroid Follicular Cells | Granule Formation Inhibition | 0.67 µM[5] |
| Human Thyroid Follicular Cells | Abolished pVEGFR2 (Y1214) | 300 nM[5] |
| Human Thyroid Follicular Cells | Increased Cell Death | 3 µM[5] |
| GeneBLAzer T-Rex RORγ-UAS-bla HEK293T | ERRα Assay Inhibition | 7.3 µM[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard laboratory practices.
In Vitro Kinase Assay (Generic)
This protocol describes a method to determine the IC50 value of ZM-306416 against a specific kinase.
Workflow:
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of concentrations.
-
Prepare a solution containing the purified recombinant kinase (e.g., VEGFR-2, EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the kinase/substrate/ATP mixture to each well.
-
Add the serially diluted ZM-306416 or vehicle control (DMSO) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection :
-
Stop the kinase reaction.
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
-
-
Data Analysis :
-
Plot the kinase activity against the logarithm of the ZM-306416 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (WST-1 based)
This protocol measures the anti-proliferative effects of ZM-306416 on cancer cell lines.
Methodology:
-
Cell Seeding :
-
Culture the desired cell lines (e.g., H3255, A549) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of ZM-306416 in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ZM-306416 or vehicle control.
-
-
Incubation :
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
WST-1 Assay :
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the ZM-306416 concentration to determine the IC50 value.
-
Western Blotting for Protein Phosphorylation
This protocol is used to assess the effect of ZM-306416 on the phosphorylation of specific proteins like VEGFR-2 and p42/44 MAPK.
Methodology:
-
Cell Treatment and Lysis :
-
Culture cells to a suitable confluency and then treat them with ZM-306416 at various concentrations for a specific duration.
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-VEGFR-2 or anti-p-p42/44 MAPK) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.
-
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against VEGFR and EGFR. Its ability to block key signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further investigation into its therapeutic potential.
References
- 1. Drug Screening with Genetically Encoded Fluorescent Sensors: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. selleckchem.com [selleckchem.com]
ZM-306416 Hydrochloride: A Technical Guide to a Potent VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis. This small molecule inhibitor primarily targets VEGFR-2 (KDR) and VEGFR-1 (Flt), key mediators in the VEGF signaling pathway which is fundamental to the formation of new blood vessels. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer and various retinopathies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation in preclinical research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a tightly regulated process essential for embryonic development, tissue repair, and wound healing. The Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are the principal regulators of this complex process.[1] In pathological conditions such as cancer, tumor cells often hijack the VEGF signaling pathway to induce sustained angiogenesis, thereby ensuring a dedicated supply of oxygen and nutrients for their growth and metastasis.[2]
This compound has emerged as a valuable tool for researchers studying the intricacies of angiogenesis and for drug development professionals exploring novel anti-angiogenic therapies. Its ability to selectively inhibit VEGFRs provides a targeted approach to disrupt the signaling cascades that drive endothelial cell proliferation, migration, and survival.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride |
| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ |
| Molecular Weight | 370.12 g/mol |
| CAS Number | 196603-47-1 |
| Appearance | Off-white solid |
| Purity | >98% |
| Solubility | Soluble in DMSO (up to 5 mg/ml) and ethanol (B145695) (1 mg/ml) |
Mechanism of Action: Inhibition of the VEGFR Signaling Pathway
VEGF ligands, upon binding to their receptors on the surface of endothelial cells, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to the biological responses of angiogenesis.[3]
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR tyrosine kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. The primary targets are VEGFR-2 (KDR) and, to a lesser extent, VEGFR-1 (Flt).[3]
The inhibition of VEGFR signaling by this compound leads to the suppression of several key cellular processes involved in angiogenesis, including:
-
Endothelial cell proliferation: Blocking the mitogenic signals that drive the division of endothelial cells.
-
Endothelial cell migration: Inhibiting the directed movement of endothelial cells, a crucial step in the formation of new vessel sprouts.
-
Vascular permeability: Reducing the leakiness of blood vessels, a hallmark of pathological angiogenesis.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ | Reference |
| VEGFR-2 (KDR) | 100 nM | [3] |
| VEGFR-1 (Flt) | 2 µM | [3] |
| EGFR | <10 nM | [4] |
| Src | 0.33 µM | [4] |
| Abl | 1.3 µM | [4] |
Table 2: Cellular Activity
| Cell Line | Assay | IC₅₀ | Reference |
| H3255 (NSCLC, EGFR mutant) | Proliferation | 0.09 µM | [4] |
| HCC4011 (NSCLC, EGFR mutant) | Proliferation | 0.072 µM | [4] |
| A549 (NSCLC, EGFR wild-type) | Proliferation | >10 µM | [4] |
| H2030 (NSCLC, EGFR wild-type) | Proliferation | >10 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Kinase Assay
This protocol describes a general method to determine the IC₅₀ of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87))[1]
-
ATP
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Assay plates (e.g., 384-well white plates)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Plate reader
Procedure:
-
Prepare a 2X working solution of recombinant VEGFR-2 kinase in kinase buffer.
-
Prepare a 2X working solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the this compound dilutions to the wells of the assay plate. Include wells with buffer only (negative control) and DMSO (vehicle control).
-
Add 5 µL of the 2X VEGFR-2 kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Proliferation Assay (HUVEC)
This protocol describes how to assess the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Microplate reader
Procedure:
-
Culture HUVECs in Endothelial Cell Growth Medium.
-
Seed HUVECs into 96-well plates at a density of 5,000 cells/well in a medium containing reduced serum (e.g., 1% FBS) and allow them to attach overnight.[5]
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells.
-
Stimulate the cells with a final concentration of 20-50 ng/mL VEGF. Include unstimulated controls and vehicle controls (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol outlines an in vivo model to evaluate the anti-angiogenic activity of this compound.
Materials:
-
Matrigel (growth factor reduced)
-
VEGF
-
Heparin
-
This compound
-
Mice (e.g., C57BL/6 or athymic nude)
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix Matrigel with VEGF (e.g., 100 ng/mL) and heparin (e.g., 10 units/mL). For the treatment group, also add the desired concentration of this compound. Keep the mixture on ice.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.
-
The Matrigel will form a solid plug in vivo.
-
Administer this compound systemically (e.g., oral gavage or intraperitoneal injection) daily or as required.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as a measure of blood vessel formation.[6]
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.
-
Western Blot for Phosphorylated VEGFR-2
This protocol is for detecting the inhibition of VEGFR-2 autophosphorylation in cells treated with this compound.
Materials:
-
HUVECs or other endothelial cells
-
VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture endothelial cells to near confluency.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a powerful research tool for the investigation of angiogenesis and the development of anti-angiogenic therapies. Its potent and selective inhibition of VEGFRs allows for the targeted disruption of the VEGF signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the in vitro and in vivo activities of this and other potential VEGFR inhibitors. A thorough understanding of its mechanism of action and the availability of robust experimental models are crucial for advancing our knowledge of angiogenesis-dependent diseases and for the discovery of novel therapeutics.
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ZM-306416 Hydrochloride: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
Abstract
This technical guide provides a comprehensive overview of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
ZM-306416 is a synthetic organic compound that belongs to the quinazoline (B50416) class of kinase inhibitors. The hydrochloride salt is a common formulation for research purposes.
| Property | Value | Reference |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |
| Synonyms | CB-676475 hydrochloride | [2] |
| CAS Number | 196603-47-1 (hydrochloride) | [3][4] |
| CAS Number | 690206-97-4 (free base) | [5][6] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl | [3] |
| Molecular Weight | 370.21 g/mol | [3] |
| Purity | ≥99% by HPLC | [3][4] |
| Solubility | Soluble in DMSO to 10 mM | [3] |
| Storage | Desiccate at room temperature. Solutions in DMSO may be stored at -20°C for up to 3 months. | [3][7] |
Mechanism of Action
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels. It primarily targets VEGFR-2 (also known as KDR or Flk-1), the principal mediator of VEGF-induced endothelial cell responses, and to a lesser extent, VEGFR-1 (Flt-1).[5][8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, ZM-306416 blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Dysregulation of the VEGF signaling pathway is a key factor in tumor angiogenesis, which is essential for tumor growth and metastasis.[5] By inhibiting VEGFR, ZM-306416 can effectively suppress tumor-induced angiogenesis.
Furthermore, ZM-306416 has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase.[2][7] This dual inhibitory activity may contribute to its anti-proliferative effects in cancer cells that are dependent on EGFR signaling.
The inhibition of VEGFR and EGFR by ZM-306416 leads to the downregulation of major signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are critical for cell proliferation, survival, and angiogenesis.
Quantitative Data
The inhibitory activity of ZM-306416 has been quantified against various kinases and in cellular assays.
| Target | Assay Type | IC₅₀ | Reference |
| VEGFR-2 (KDR) | Kinase Assay | 100 nM | [3][8] |
| VEGFR-1 (Flt) | Kinase Assay | 2 µM | [3][8] |
| EGFR | Kinase Assay | < 10 nM | [2] |
| Src | Kinase Assay | 0.33 µM | [9] |
| Abl | Kinase Assay | 1.3 µM | [9] |
| H3255 (EGFR-addicted NSCLC cell line) | Antiproliferative Assay | 0.09 µM | [9] |
| HCC4011 (EGFR-addicted NSCLC cell line) | Antiproliferative Assay | 0.072 µM | [9] |
| Granule Formation | Cellular Assay | 0.67 µM | [9] |
| ERRα Assay | Cellular Assay | 7.3 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Cell viability and proliferation measurement [takarabio.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. selleckchem.com [selleckchem.com]
ZM-306416 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Kinase Inhibitor ZM-306416 Hydrochloride
This guide provides a comprehensive overview of ZM-306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Properties
ZM-306416 is a synthetic organic compound belonging to the quinazoline (B50416) class of kinase inhibitors. A critical point of clarification for researchers is the distinction in molecular weight between the free base and the hydrochloride salt form, which is commonly used in research due to its improved solubility.
| Property | ZM-306416 (Free Base) | This compound |
| Synonyms | CB-676475 | N/A |
| CAS Number | 690206-97-4 | 196603-47-1 |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | C₁₆H₁₃ClFN₃O₂ · HCl |
| Molecular Weight | 333.74 g/mol | 370.21 g/mol |
| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 4-[(4'-Chloro-2'-fluoro)phenylamino]-6,7-dimethoxyquinazoline hydrochloride |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | Soluble in DMSO (up to 5 mg/mL) |
Mechanism of Action and Biological Activity
ZM-306416 exerts its biological effects by competitively inhibiting the ATP-binding site of receptor tyrosine kinases, primarily VEGFR and EGFR. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Kinase Inhibitory Profile
ZM-306416 has been characterized as a potent inhibitor of several key kinases involved in oncology. The half-maximal inhibitory concentrations (IC₅₀) highlight its activity against VEGFR-2 (KDR) and EGFR, with additional activity against other kinases such as VEGFR-1 (Flt), Abl, and Src.
| Target Kinase | IC₅₀ Value | Reference |
| VEGFR-2 (KDR) | 100 nM | [1][2] |
| VEGFR-1 (Flt) | 2 µM | [1][2] |
| EGFR | <10 nM | [2][3] |
| Abl | 1.3 µM | [2] |
| Src | 0.33 µM | [3] |
Cellular Activity
In cellular assays, ZM-306416 demonstrates potent anti-proliferative effects, particularly in cell lines that are dependent on EGFR signaling.
| Cell Line | Cancer Type | IC₅₀ Value | Reference | | :--- | :--- | :--- | | H3255 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.09 ± 0.007 µM |[2] | | HCC4011 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.072 ± 0.001 µM |[2] | | A549 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 µM |[2] | | H2030 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 µM |[2] |
Signaling Pathways
ZM-306416's dual inhibition of VEGFR and EGFR allows it to interfere with two critical signaling cascades in cancer biology.
VEGFR Signaling Pathway
VEGF binding to its receptor, VEGFR-2 (KDR), on endothelial cells triggers dimerization and autophosphorylation of the receptor. This leads to the activation of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. ZM-306416 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.[1]
EGFR Signaling Pathway
Similarly, the binding of ligands like EGF to EGFR induces receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades, which drive cell proliferation and survival. ZM-306416's potent inhibition of EGFR blocks these signals at the receptor level.
References
ZM-306416 Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis research. This technical guide provides an in-depth overview of the discovery, history, and key preclinical characteristics of ZM-306416. It details its mechanism of action, synthesis, and the pivotal experiments that defined its biological activity. Quantitative data are presented in structured tables, and key experimental protocols are described to facilitate reproducibility. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear and comprehensive understanding of this important research compound.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs). This activation triggers a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival, essential steps in the formation of new blood vessels.
The inhibition of VEGFR signaling has been a major focus of anti-cancer drug discovery. ZM-306416 emerged from a research program aimed at identifying small molecule inhibitors of VEGFR tyrosine kinases. As a member of the 4-anilinoquinazoline (B1210976) class of compounds, ZM-306416 has been instrumental as a research tool for elucidating the role of VEGFR in various biological processes. This document serves as a comprehensive technical resource on the discovery and history of this compound.
Discovery and History
The discovery of ZM-306416 is rooted in a medicinal chemistry effort to develop potent and selective inhibitors of VEGFR tyrosine kinases. The foundational work was published by Hennequin and colleagues in 1999, detailing the design and structure-activity relationship (SAR) of a novel series of 4-anilinoquinazolines.[1][2] ZM-306416 was identified as a key compound within this series, demonstrating significant inhibitory activity against VEGFRs.
The development of this class of inhibitors was driven by the need for orally bioavailable small molecules that could target the ATP-binding site of the VEGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The 4-anilinoquinazoline scaffold was chosen as a promising starting point, and extensive SAR studies were conducted to optimize its potency and selectivity. These studies involved modifications at various positions of the quinazoline (B50416) and aniline (B41778) rings. ZM-306416, with its specific substitution pattern, was found to be a potent inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR).[1][3][4]
While a closely related analogue, ZD6474 (Vandetanib), progressed into clinical development and received regulatory approval, ZM-306416 has remained a valuable tool for preclinical research due to its well-characterized activity profile.[5][6][7]
Mechanism of Action
ZM-306416 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of VEGFR tyrosine kinases. This inhibition prevents the autophosphorylation of the receptors upon VEGF binding, thereby blocking the initiation of the downstream signaling cascade.
The primary molecular targets of ZM-306416 are VEGFR-1 (Flt) and VEGFR-2 (KDR).[1][3][4] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another receptor tyrosine kinase.[4][8] The inhibition of these receptors leads to the suppression of endothelial cell proliferation and migration, which are key events in angiogenesis.
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by ZM-306416.
VEGF signaling pathway and inhibition by ZM-306416.
Quantitative Data
The inhibitory activity of ZM-306416 has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of ZM-306416
| Target/Assay | IC50 (µM) | Cell Line/System | Reference |
| VEGFR-1 (Flt) | 2 | Recombinant Enzyme | [3][4] |
| VEGFR-2 (KDR) | 0.1 | Recombinant Enzyme | [3][4] |
| EGFR | <0.01 | Recombinant Enzyme | [4] |
| H3255 (NSCLC) | 0.09 | Cell Proliferation | [8] |
| HCC4011 (NSCLC) | 0.072 | Cell Proliferation | [8] |
IC50: Half maximal inhibitory concentration; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
This section provides an overview of the methodologies used for key experiments in the characterization of ZM-306416, based on the foundational publications.
Synthesis of ZM-306416
The synthesis of ZM-306416 involves a multi-step process starting from substituted anilines and quinazoline precursors. A general synthetic scheme is outlined below.
References
- 1. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZM-306416 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for ZM-306416 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2] It demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those with EGFR addictions.[1][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays, focusing on cell viability and the inhibition of key signaling pathways.
Mechanism of Action
This compound targets both VEGFR and EGFR, key receptors involved in angiogenesis and tumor cell proliferation.[4] By inhibiting the phosphorylation of these receptors, ZM-306416 blocks downstream signaling cascades, including the MAPK pathway, leading to reduced cell proliferation and induction of cell death.[1]
Data Summary
The inhibitory activity of this compound against various kinases and cancer cell lines is summarized below.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR1 (Flt) | 2000 |
| VEGFR2 (KDR) | 100 |
| EGFR | <10 |
| Abl | 1300 |
Data sourced from multiple references.[3][5][6]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | Addicted | 0.09 ± 0.007 |
| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | Addicted | 0.072 ± 0.001 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Wild Type | >10 |
| H2030 | Non-Small Cell Lung Cancer (NSCLC) | Wild Type | >10 |
Data sourced from MedChemExpress.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for a cell-based assay.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol details the measurement of cell viability in response to this compound treatment using the H3255 non-small cell lung cancer cell line.
Materials:
-
This compound
-
H3255 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of EGFR and MAPK Phosphorylation
This protocol describes the investigation of this compound's effect on the phosphorylation of EGFR and its downstream effector, MAPK (ERK1/2), in H3255 cells.
Materials:
-
H3255 cells and culture reagents (as above)
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total-EGFR
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-total-p44/42 MAPK (ERK1/2)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed H3255 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use the manufacturer's recommended dilutions.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control. Use β-actin as a loading control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ZM-306416 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of ZM-306416 hydrochloride in mouse models of cancer. This document outlines the mechanism of action, provides protocols for preparation and administration, and offers a framework for designing preclinical efficacy studies.
Introduction
This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily targeting VEGFR1 (Flt) and VEGFR2 (KDR).[1][2] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] By targeting these key signaling pathways involved in angiogenesis and tumor cell proliferation, this compound presents a promising therapeutic agent for cancer research. These application notes are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy of this compound in various mouse models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFRs and EGFR.
-
VEGFR Inhibition: VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This compound inhibits VEGFR signaling, thereby impeding tumor angiogenesis and growth.
-
EGFR Inhibition: EGFR is a key driver of cell proliferation, survival, and differentiation in many types of cancer. Inhibition of EGFR signaling by this compound can directly suppress the growth of EGFR-dependent tumors.
The dual inhibition of both VEGFR and EGFR pathways suggests that this compound may be effective in a broader range of cancers and may overcome resistance mechanisms associated with single-agent therapies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZM-306416
| Target | IC50 (µM) | Cell Lines |
| VEGFR1 (Flt) | 2 | Not specified |
| VEGFR2 (KDR) | 0.1 | Not specified |
| EGFR | <0.01 | Not specified |
| ABL | 1.3 | Not specified |
| EGFR-addicted NSCLC (H3255) | 0.09 ± 0.007 | H3255 |
| EGFR-addicted NSCLC (HCC4011) | 0.072 ± 0.001 | HCC4011 |
| Wild-type EGFR NSCLC (A549, H2030) | >10 | A549, H2030 |
Data compiled from MedChemExpress and Selleck Chemicals product information.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure for Formulation 1 (Aqueous-based):
This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound.
-
For the final dosing solution, prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Vortex the solution thoroughly until it is clear and homogenous.
Procedure for Formulation 2 (Oil-based):
This formulation is suitable for oral gavage (p.o.) administration.
-
Prepare a stock solution of this compound in DMSO as described above.
-
Add the required volume of the DMSO stock solution to corn oil to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤10%).
-
Vortex the solution thoroughly to ensure a uniform suspension.
Note: The solubility and stability of this compound in these formulations should be confirmed prior to in vivo studies. It is recommended to prepare fresh dosing solutions for each day of treatment.
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., A549, H1975 human lung adenocarcinoma cells)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 3: Administration of this compound and Efficacy Evaluation
Procedure:
-
Based on the chosen route of administration (i.p., i.v., or p.o.), administer the prepared this compound solution or vehicle control to the mice according to the desired dosing schedule (e.g., daily, twice daily).
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Record the body weight of the mice regularly to assess for any treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).
Mandatory Visualization
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: Xenograft Mouse Model Experimental Workflow.
References
Application Notes and Protocols for ZM-306416 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It primarily targets VEGFR-2 (also known as KDR or Flk-1) and to a lesser extent, VEGFR-1 (Flt-1), playing a critical role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is implicated in various pathologies, including cancer and retinopathies. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro research purposes.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl |
| Molecular Weight | 370.21 g/mol |
| Purity | >98% |
| Solubility in DMSO | Up to 50 mg/mL |
| IC₅₀ for VEGFR-2 (KDR) | 100 nM |
| IC₅₀ for VEGFR-1 (Flt) | 2 µM |
| Storage (Powder) | Room Temperature |
| Storage (Stock Solution) | -20°C (up to 3 months) or -80°C (long term) |
VEGFR-2 Signaling Pathway
ZM-306416 exerts its inhibitory effects by blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is inhibited by ZM-306416.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.37021 mg of the compound.
-
Calculation: Molecular Weight (370.21 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.00037021 g = 0.37021 mg.
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Mixing: Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly) to the desired final working concentration in the cell culture medium that will be used for the experiment. For instance, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, perform a 1:100 dilution (e.g., add 10 µL of the 100 µM solution to 990 µL of medium).
-
DMSO Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including the vehicle control wells. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based experiment.
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety precautions. The specific concentrations and protocols may need to be optimized for your particular cell line and experimental conditions.
ZM-306416 Hydrochloride: Application Notes and Protocols for Angiogenesis Assays
For Research Use Only.
Introduction
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a critical role in the modulation of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in development, wound healing, and various pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process. This compound exerts its anti-angiogenic effects by targeting VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. This document provides detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation and activation of the receptor upon VEGF binding, thereby blocking downstream signaling pathways crucial for angiogenesis. Notably, this compound has been shown to inhibit VEGFR-1 with an IC50 of 0.33 µM.[1] Furthermore, a concentration of 300 nM has been demonstrated to abolish the phosphorylation of VEGFR-2.[1] In addition to its effects on VEGFR, ZM-306416 has also been reported to inhibit the Epidermal Growth Factor Receptor (EGFR).
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-1) | 0.33 µM | N/A | [1] |
| Effective Concentration | 300 nM | Human Thyroid Follicular Cells | [1] |
| (Abolishes pVEGFR2) |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound
-
Vehicle control (e.g., DMSO, typically at <0.1%)
-
VEGF (as a pro-angiogenic stimulus)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-starved medium (e.g., EBM-2 with 0.5% FBS) at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) in the serum-starved medium. Also, prepare a vehicle control.
-
Pre-incubate the HUVEC suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add VEGF (e.g., 20 ng/mL) to the cell suspensions to stimulate tube formation. A negative control group without VEGF should also be included.
-
Carefully add 100 µL of the treated cell suspension to each well of the solidified matrix-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C.
-
Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage inhibition of tube formation for each concentration of this compound relative to the VEGF-treated control.
-
Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of an aorta embedded in an extracellular matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Type I collagen gel or fibrin (B1330869) gel
-
This compound
-
Vehicle control (e.g., DMSO)
-
VEGF (as a pro-angiogenic stimulus)
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Inverted microscope with a camera
Protocol:
-
Aorta Preparation:
-
Euthanize a rat or mouse according to approved institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a sterile Petri dish containing cold serum-free EBM.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings using a sterile scalpel.
-
-
Embedding Aortic Rings:
-
Place 100 µL of neutralized Type I collagen solution (on ice) into each well of a 48-well plate.
-
Place one aortic ring in the center of each well.
-
Add another 100 µL of collagen solution on top of the ring to embed it completely.
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
-
-
Treatment and Incubation:
-
Prepare EBM supplemented with 2% FBS and different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control.
-
Add VEGF (e.g., 30 ng/mL) to the medium to stimulate sprouting.
-
Add 500 µL of the prepared medium to each well containing an embedded aortic ring.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
-
Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at the end of the experiment.
-
Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
-
Calculate the percentage inhibition of sprouting for each concentration of this compound relative to the VEGF-treated control.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of a compound on the formation of new blood vessels on the highly vascularized CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Vehicle control (e.g., sterile PBS with a low percentage of DMSO)
-
Thermostable, sterile, non-diffusible carriers (e.g., methylcellulose (B11928114) discs, gelatin sponges)
-
Egg incubator
-
Stereomicroscope with a camera
-
Dremel tool with a cutting disc
-
Sterile forceps
Protocol:
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
On day 3, create a small window in the eggshell over the air sac.
-
Carefully remove the shell membrane to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Sample Application:
-
On day 7 or 8, prepare the test samples. Dissolve this compound in the vehicle to achieve desired concentrations (e.g., 1, 3, 10 µg per carrier).
-
Saturate the sterile carriers with the this compound solutions or the vehicle control.
-
Allow the solvent to evaporate under sterile conditions.
-
Carefully open the window of the eggs and place one carrier onto the CAM, away from large pre-existing blood vessels.
-
Reseal the window and return the eggs to the incubator.
-
-
Observation and Quantification:
-
Incubate the eggs for another 48-72 hours.
-
On day 10 or 11, open the eggs and observe the CAM under a stereomicroscope.
-
Capture images of the area around the carrier.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the area surrounding the carrier using image analysis software.
-
A semi-quantitative scoring system can also be used to assess the degree of angiogenesis inhibition (e.g., 0 = no inhibition, 3 = complete inhibition).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for angiogenesis assays using this compound.
References
Application Notes and Protocols for ZM-306416 Hydrochloride in a Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ZM-306416 hydrochloride in a preclinical xenograft study. This document outlines the compound's mechanism of action, a detailed experimental workflow, and data presentation guidelines.
Introduction to this compound
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), specifically targeting VEGFR1 (Flt) and VEGFR2 (KDR). It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). By targeting VEGFR, ZM-306416 disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Its dual action on both VEGFR and EGFR pathways makes it a compound of interest in oncology research.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The primary mechanism of action of ZM-306416 is the inhibition of VEGFR-2, a key receptor tyrosine kinase. The binding of VEGF-A to VEGFR-2 initiates a phosphorylation cascade that activates several downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. ZM-306416, as a kinase inhibitor, blocks the ATP binding site of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Experimental Protocols
Xenograft Study Workflow
Materials and Reagents
-
This compound
-
Human cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Surgical tools for tumor implantation and excision
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Acclimatize 6-8 week old female immunocompromised mice for at least one week.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent as per the manufacturer's instructions.
-
For oral administration, a formulation in 0.5% CMC-Na can be used.
-
Hypothetical Dose: Based on other small molecule VEGFR inhibitors, a starting dose could be in the range of 25-50 mg/kg, administered daily by oral gavage. A dose-finding study is highly recommended.
-
Administer the vehicle (0.5% CMC-Na) to the control group.
-
-
Treatment and Monitoring:
-
Treat the mice for a predetermined period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors, weigh them, and either fix them in formalin for histological analysis or snap-freeze them in liquid nitrogen for molecular analysis.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1850.7 ± 150.3 | - |
| ZM-306416 (25 mg/kg) | 10 | 128.1 ± 9.8 | 980.4 ± 120.1 | 47.0 |
| ZM-306416 (50 mg/kg) | 10 | 126.9 ± 11.5 | 650.2 ± 95.6 | 64.9 |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 2: Animal Body Weight
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| ZM-306416 (25 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| ZM-306416 (50 mg/kg) | 20.6 ± 0.5 | 20.1 ± 0.7 | -2.4% |
Table 3: Final Tumor Weight
| Treatment Group | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 1.9 ± 0.2 |
| ZM-306416 (25 mg/kg) | 1.0 ± 0.15 |
| ZM-306416 (50 mg/kg) | 0.7 ± 0.1 |
Disclaimer: The quantitative data presented in these tables is hypothetical and for illustrative purposes only, as specific in vivo efficacy data for this compound was not found in publicly available literature. Researchers should generate their own data through well-controlled experiments.
Application Notes and Protocols: ZM-306416 Hydrochloride for Western Blot Analysis of pVEGFR2
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM-306416 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating selectivity for VEGFR-2 (KDR) over VEGFR-1 (Flt).[1][2] The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[3][4][5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[3][4] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4][6] Dysregulation of VEGFR-2 signaling is implicated in various pathologies, including cancer and retinopathies. Therefore, inhibitors of VEGFR-2 phosphorylation are valuable tools for research and potential therapeutic agents. This document provides detailed protocols for the use of this compound in the analysis of VEGFR-2 phosphorylation (pVEGFR2) by Western blot.
Quantitative Data Summary
The inhibitory activity of this compound on VEGFR phosphorylation has been quantified in various assays. The following table summarizes the key findings.
| Target | Assay Type | Cell Line | Inhibitor Concentration | Effect | Reference |
| VEGFR-2 (KDR) | In vitro kinase assay | - | IC50: 0.1 µM (100 nM) | 50% inhibition of kinase activity | [2] |
| VEGFR-1 (Flt) | In vitro kinase assay | - | IC50: 2 µM | 50% inhibition of kinase activity | [2] |
| pVEGFR2 (Y1214) | Western Blot | Human Thyroid Follicular Cells | 300 nM | Abolishes expression | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of pVEGFR2.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot analysis to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
This compound: Prepare a stock solution in DMSO.
-
Recombinant Human VEGF-A: For stimulation of VEGFR-2 phosphorylation.
-
Cell Culture Media: Endothelial Cell Growth Medium, serum-free medium for starvation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (e.g., Tyr1175 or Tyr1214) antibody.
-
Rabbit anti-VEGFR-2 antibody (for total protein control).
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
-
Cell Culture and Treatment:
-
Seed HUVECs in appropriate culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0, 10, 100, 300, 1000 nM) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pVEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total VEGFR-2 and loading control):
-
If necessary, the membrane can be stripped of the pVEGFR-2 antibody and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Follow a standard stripping protocol.
-
After stripping, block the membrane again and repeat the immunodetection steps with the primary antibodies for total VEGFR-2 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal and/or the loading control signal to determine the relative levels of VEGFR-2 phosphorylation.
-
References
- 1. VEGFR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: ZM-306416 Hydrochloride Treatment of HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-306416 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1/Flt-1).[1] It also exhibits inhibitory activity against other tyrosine kinases such as VEGFR-2 (KDR), Src, and Abl.[1] Vascular Endothelial Growth Factor (VEGF) signaling is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model for studying the mechanisms of angiogenesis, including endothelial cell proliferation, migration, and tube formation, which are heavily dependent on VEGFR activation.
These application notes provide a comprehensive guide for studying the effects of this compound on HUVEC cells. The protocols outlined below are adapted from established methodologies for HUVEC research and can be used to assess the compound's impact on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of ZM-306416
| Target Kinase | IC50 (µM) |
| VEGFR-1 (Flt) | 0.33 |
| Src | 0.33 |
| Abl | 1.3 |
Data sourced from in vitro kinase assays.[1]
Table 2: Effects of ZM-306416 on Various Cell Lines (for reference)
| Cell Line Type | Effect | Concentration / IC50 |
| Human Thyroid Follicular Cells | Abolished pVEGFR2 (Y1214) expression | 300 nM |
| Human Thyroid Follicular Cells | Marked inhibition of p42/44 MAPK phosphorylation | < 10 µM |
| Human Thyroid Follicular Cells | Significantly increased cell death | 3 µM |
| EGFR-addicted NSCLC cell lines | Selective antiproliferative effect | 0.072 - 0.09 µM (IC50) |
These data from other cell types suggest potential dose ranges and endpoints for HUVEC experiments.[1]
Signaling Pathway
The primary mechanism of action for ZM-306416 in HUVECs is the inhibition of VEGFR-1 and, to a lesser extent, VEGFR-2. This blockade is expected to disrupt downstream signaling cascades that are critical for endothelial cell function.
Caption: Inhibition of VEGFR signaling in HUVECs by ZM-306416.
Experimental Protocols
HUVEC Culture and Maintenance
A foundational requirement for all subsequent experiments is the proper culture of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates (gelatin-coated)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HUVECs in EGM-2 medium in flasks or plates pre-coated with 0.1% gelatin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using 0.05% Trypsin-EDTA for detachment.
-
Use HUVECs at early passages (P3-P6) for all experiments to ensure consistent physiological responses.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of ZM-306416 on HUVEC viability and proliferation.
Caption: MTT assay workflow for assessing HUVEC viability.
Materials:
-
HUVECs and culture medium
-
96-well plates (gelatin-coated)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of ZM-306416 in culture medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by ZM-306416.
Caption: Flow cytometry workflow for apoptosis detection.
Materials:
-
HUVECs and culture medium
-
6-well plates (gelatin-coated)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with ZM-306416 at selected concentrations (e.g., 1 µM, 3 µM, 5 µM) for 24 hours. Include appropriate controls.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Western Blot Analysis of VEGFR Signaling
This protocol is used to assess the phosphorylation status of VEGFR-2 and downstream effectors like Akt and ERK.
Materials:
-
HUVECs and culture medium
-
6-well or 10 cm plates (gelatin-coated)
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture HUVECs to 80-90% confluency and serum-starve overnight in a basal medium (e.g., EBM-2 with 0.5% FBS).
-
Pre-treat cells with ZM-306416 (e.g., 0.3 µM, 1 µM, 3 µM) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH) and total protein levels.
Disclaimer
These protocols are intended as a guide and should be optimized for specific experimental conditions and laboratory setups. The provided concentration ranges for this compound are suggestions based on its known IC50 values and effects in other cell types; a dose-response experiment is highly recommended to determine the optimal concentrations for HUVECs. Always adhere to standard laboratory safety procedures.
References
Application Notes and Protocols: ZM-306416 Hydrochloride in Non-Small Cell Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM-306416 hydrochloride is a potent, multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR1 (Flt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2] Additionally, ZM-306416 has been shown to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC cell line research.
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
The anti-proliferative activity of this compound has been evaluated in various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight a selective efficacy towards cell lines with activating EGFR mutations.
| Cell Line | EGFR Status | IC50 (µM) | Reference |
| H3255 | EGFR (L858R) | 0.09 ± 0.007 | [4] |
| HCC4011 | EGFR (delE746-A750) | 0.072 ± 0.001 | [4] |
| A549 | EGFR (Wild-Type) | >10 | [4] |
| H2030 | EGFR (Wild-Type) | >10 | [4] |
Kinase Inhibitory Profile of ZM-306416
ZM-306416 exhibits inhibitory activity against several key tyrosine kinases involved in cancer progression.
| Target Kinase | IC50 | Reference |
| VEGFR1 (Flt) | 2 µM | [4] |
| VEGFR2 (KDR) | 0.1 µM | [4] |
| EGFR | <10 nM | [4] |
| Src | 0.33 µM | [3] |
| Abl | 1.3 µM | [3][4] |
Signaling Pathways
This compound Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. By targeting both VEGFR and EGFR, it can disrupt downstream signaling cascades, including the RAS/MEK/ERK (MAPK) and PI3K/Akt pathways.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on NSCLC cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
NSCLC cell lines (e.g., H3255, HCC4011, A549, H2030)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plates overnight at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes the use of Western blotting to detect the inhibition of ERK (p42/44 MAPK) phosphorylation in NSCLC cells treated with this compound.
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Caption: Workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate NSCLC cells and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability in Control | Cell contamination | Use aseptic techniques; check for mycoplasma. |
| Incorrect cell seeding density | Optimize seeding density for each cell line. | |
| High Background in Western Blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| No Signal in Western Blot | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Inactive antibody | Use a fresh or validated antibody. |
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR and EGFR signaling in non-small cell lung cancer. The provided protocols offer a framework for assessing its efficacy and mechanism of action in relevant NSCLC cell line models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
Troubleshooting & Optimization
Navigating ZM-306416 Hydrochloride: A Technical Guide to Overcoming Solubility Challenges
For researchers, scientists, and drug development professionals working with the potent VEGFR inhibitor ZM-306416 hydrochloride, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is advisable to use fresh, high-purity, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]
Q2: What are the reported solubility limits of this compound in DMSO?
A2: There is some variability in the reported solubility of this compound in DMSO across different suppliers. For a clear comparison, please refer to the data summary table below. It is always recommended to consult the certificate of analysis for your specific batch.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is generally considered insoluble in water.[2] Direct dissolution in aqueous buffers is not recommended. For cell-based assays and in vivo studies, a stock solution in DMSO should first be prepared and then further diluted into the appropriate aqueous medium.
Q4: How should I prepare this compound for in vivo experiments?
A4: For in vivo studies, a multi-component solvent system is often required. A common approach involves first dissolving the compound in DMSO to create a concentrated stock solution. This stock is then diluted with a vehicle that may include co-solvents such as PEG300, Tween-80, saline, or corn oil to improve bioavailability and reduce precipitation.[1][2] It is crucial to prepare these formulations fresh on the day of use.[2]
Q5: What is the mechanism of action of ZM-306416?
A5: ZM-306416 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically targeting VEGFR1 (Flt) and VEGFR2 (KDR).[1][3] By blocking the activity of these receptors, it inhibits angiogenesis, the formation of new blood vessels.[6] It has also been shown to inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2]
Data Presentation: Solubility Summary
The following table summarizes the quantitative data on the solubility of this compound from various sources.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | 67 mg/mL | 200.75 mM | [1] |
| 50 mg/mL | 149.81 mM | [2][5][7] | |
| 20 mg/mL | 59.92 mM | [5] | |
| 10 mM | - | [3] | |
| up to 5 mg/ml | up to 14.98 mM | [4] | |
| Ethanol | 20 mg/mL | 59.92 mM | [5] |
| DMF | 50 mg/mL | 149.81 mM | [5] |
| Water | < 0.1 mg/mL (insoluble) | - | [2] |
Molecular Weight of ZM-306416 is approximately 333.74 g/mol . The hydrochloride salt form has a molecular weight of approximately 370.21 g/mol .
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in your research. This guide provides a systematic approach to resolving these challenges.
Issue 1: Precipitate forms when diluting DMSO stock solution in aqueous media.
This is a common issue due to the poor aqueous solubility of this compound.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous medium may be too high. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Solution 2: Increase the percentage of DMSO in the final solution. While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Solution 3: Use a surfactant. For certain applications, the addition of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the compound in solution.[1][2]
Issue 2: The compound does not fully dissolve in DMSO.
If you are having trouble dissolving this compound in DMSO, consider the following:
-
Solution 1: Gentle Warming. Warm the solution in a water bath at 37°C. Avoid excessive heat, which could degrade the compound.
-
Solution 2: Sonication. Use a sonicator bath to aid in the dissolution process.[2] This can help to break up any aggregates of the compound.
-
Solution 3: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[1] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ZM 306416 (CB 676475) | VEGFR Inhibitor | AmBeed.com [ambeed.com]
- 7. ZM 306416 - Immunomart [immunomart.com]
ZM-306416 hydrochloride stability in DMSO and media
Welcome to the technical support center for ZM-306416 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and cell culture media. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in anhydrous DMSO.[1][2][3] The solubility in DMSO is reported to be in the range of 10 mM to 50 mg/mL.[1][3] For consistency, we recommend preparing a stock solution at a concentration of 10 mM in anhydrous DMSO. To aid dissolution, ultrasonic treatment may be necessary.[1] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][4]
Q2: What are the recommended storage conditions for this compound powder and its DMSO stock solution?
A2: The solid form of this compound should be stored desiccated at room temperature, where it is stable for at least one year.[2] Once dissolved in DMSO, the stock solution should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[4] Under these conditions, the DMSO stock solution is reported to be stable for up to 3 months.[2]
Q3: What is the stability of this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively reported in publicly available literature and can be influenced by several factors, including the specific media composition, serum concentration, pH, and incubation temperature.[5] It is highly recommended that researchers determine the stability of this compound in their specific experimental setup. A detailed protocol for assessing stability in cell culture media is provided below.
Q4: I observed precipitation when diluting my DMSO stock solution into aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous buffer or media is a common issue for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your working solution is low (typically ≤ 0.1%).[6] A stepwise dilution approach is recommended to avoid rapid changes in solvent polarity that can cause the compound to precipitate.[6] If precipitation persists, gentle warming and vortexing may help to redissolve the compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | References |
| Solubility | DMSO | 10 mM - 50 mg/mL (149.81 mM) | [1][3] |
| Water | < 0.1 mg/mL (insoluble) | [1] | |
| Storage (Solid) | Desiccated at Room Temperature | ≥ 1 year | [2] |
| Storage (DMSO Stock) | -20°C | Up to 3 months | [2] |
| -80°C | Up to 1 year (recommended) | [4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol provides a method to evaluate the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Time-Zero Analysis (T=0): Immediately after preparation, take one aliquot and dilute it to a suitable concentration for analysis. Analyze this sample using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
Sample Collection: At designated time points (e.g., 1, 2, 4 weeks, and 1, 2, 3 months), retrieve one aliquot from storage.
-
Sample Analysis: Analyze the collected aliquot using the same analytical method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Low-binding microcentrifuge tubes
-
Acetonitrile (B52724) (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solution: Prepare the complete cell culture medium to be tested. Pre-warm the medium to 37°C. Spike the pre-warmed medium with the 10 mM this compound DMSO stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the working solution into sterile, low-binding microcentrifuge tubes and incubate at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile to each collected aliquot. This will precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each supernatant sample using a sensitive and specific analytical method like LC-MS/MS.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile in the specific cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of the compound in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots.[4] Verify the integrity of your stock solution using the protocol for assessing stability in DMSO.
-
-
Possible Cause 2: Instability of the compound in the cell culture medium.
-
Troubleshooting Step: The compound may be degrading under the experimental conditions (37°C, presence of serum, etc.).[5] Perform a stability study in your specific cell culture medium using the protocol provided above. If instability is confirmed, consider reducing the incubation time or adding the compound to the assay at more frequent intervals.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Highly lipophilic compounds can adsorb to plastic surfaces. Use low-binding plates and tubes for your experiments to minimize this effect.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Incomplete dissolution of the compound.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the DMSO stock solution. Sonication may be required.[1] Visually inspect the stock solution for any particulate matter before use.
-
-
Possible Cause 2: Precipitation upon dilution.
-
Troubleshooting Step: When preparing working solutions, add the DMSO stock to the aqueous medium slowly while vortexing. A stepwise dilution may also help prevent precipitation.[6]
-
-
Possible Cause 3: Inconsistent final DMSO concentration.
-
Troubleshooting Step: Ensure the final DMSO concentration is consistent across all experiments and control wells. High concentrations of DMSO can be toxic to cells and affect experimental outcomes.
-
Signaling Pathways and Experimental Workflows
ZM-306416 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), particularly KDR (VEGFR2) and Flt-1 (VEGFR1), and also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. medchemexpress.cn [medchemexpress.cn]
preventing ZM-306416 hydrochloride precipitation in culture
Welcome to the technical support center for ZM-306416 hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent precipitation in culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[3] When preparing your stock solution, it is advisable to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The maximum solubility in DMSO varies among suppliers, with reported concentrations ranging from 5 mg/mL to 67 mg/mL.[2][3] For most applications, a stock solution of 10 mM in DMSO is a commonly used concentration.[1][5]
Q3: How should I store the this compound stock solution?
A3: Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5] Some suppliers also indicate that DMSO solutions can be stored at -20°C for up to 3 months.[2]
Q4: My this compound precipitated out of the culture medium. What could be the cause?
A4: Precipitation in culture medium can occur for several reasons:
-
High Final Concentration: The final concentration of this compound in your culture medium may exceed its solubility limit in an aqueous environment.
-
High DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect the solubility of the compound. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Media Components: Components in the cell culture medium, such as proteins and salts, can interact with the compound and reduce its solubility.
-
Improper Dilution: Adding the DMSO stock solution directly to a large volume of cold medium can cause the compound to precipitate immediately.
Troubleshooting Guide
Issue: Precipitation observed after adding this compound to the culture medium.
This troubleshooting guide will help you identify the cause of precipitation and provide solutions to resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 10 mM | [1] |
| DMSO | ≥ 2.5 mg/mL (7.49 mM) | [5] |
| DMSO | up to 5 mg/mL | [2] |
| DMSO | 67 mg/mL (200.75 mM) | [3] |
| DMSO | 50 mg/mL (ultrasonic) | [4] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution: a. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to create an intermediate dilution of 100 µM. Mix well by gentle pipetting. b. Add the desired volume of the 100 µM intermediate dilution to your final volume of culture medium.
-
Mix the final solution thoroughly but gently before adding it to your cells.
Signaling Pathway
ZM-306416 is an inhibitor of the VEGF receptor tyrosine kinases, KDR (VEGFR2) and Flt (VEGFR1).[1][6] These receptors are key components of the VEGF signaling pathway, which is crucial for angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by this compound.
References
- 1. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ZM 306416 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZM 306416 hydrochloride | CAS 196603-47-1 | ZM306416 | Tocris Bioscience [tocris.com]
ZM-306416 hydrochloride off-target effects on EGFR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of ZM-306416 hydrochloride, with a specific focus on its interaction with the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known potent off-targets?
A1: this compound is primarily developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), specifically VEGFR1 (Flt) and VEGFR2 (KDR). However, it exhibits a significant and potent off-target inhibitory effect on the Epidermal Growth Factor Receptor (EGFR), often at a much lower concentration than its intended targets.[1][2]
Q2: I am observing a stronger anti-proliferative effect in my cancer cell line than what I would expect from VEGFR inhibition alone. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. The potent inhibition of EGFR by this compound can lead to significant anti-proliferative effects, especially in cell lines that are dependent on EGFR signaling, such as certain non-small cell lung cancer (NSCLC) lines.[1][2] It is crucial to consider the EGFR status of your cell line when interpreting results.
Q3: How can I confirm if the observed effects in my experiment are due to on-target (VEGFR) or off-target (EGFR) inhibition?
A3: To dissect the on-target versus off-target effects, you can employ several strategies:
-
Use of a more selective inhibitor: Compare the effects of ZM-306416 with a more selective VEGFR or EGFR inhibitor.
-
Genetic approaches: Use siRNA or CRISPR/Cas9 to knock down either VEGFR or EGFR and observe if the phenotype mimics the effect of the compound.
-
Rescue experiments: In a cell line with knocked-down endogenous EGFR, express a drug-resistant mutant of EGFR. If the cells become resistant to ZM-306416, it confirms the effect is mediated through EGFR.
Q4: Can the off-target effect on EGFR by this compound be beneficial?
A4: In some contexts, particularly in oncology, this "off-target" effect might be therapeutically beneficial. If a cancer is driven by both VEGF and EGF signaling, a dual inhibitor could be more effective. However, for researchers specifically studying VEGFR signaling, this off-target activity is a critical confounding factor.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death at Low Concentrations
-
Symptom: You observe significant apoptosis or cytotoxicity in your cell culture at concentrations of this compound that are well below the IC50 for VEGFR.
-
Possible Cause: Your cell line may be highly dependent on EGFR signaling for survival. The potent off-target inhibition of EGFR by ZM-306416 is likely inducing cell death.
-
Troubleshooting Steps:
-
Check EGFR expression and mutation status: Determine the EGFR status of your cell line. High expression or activating mutations in EGFR can confer hypersensitivity.
-
Titrate the concentration: Perform a dose-response curve to determine the precise IC50 in your cell line and compare it to known IC50 values for VEGFR and EGFR.
-
Western Blot Analysis: Assess the phosphorylation status of both VEGFR2 and EGFR, as well as their downstream effectors like Akt and ERK, to confirm target engagement at your working concentration.
-
Issue 2: Discrepancy Between Biochemical Assay and Cell-Based Assay Results
-
Symptom: this compound shows potent inhibition of VEGFR in a cell-free kinase assay, but the cellular phenotype observed does not align with VEGFR inhibition.
-
Possible Cause: The potent off-target inhibition of EGFR, which has an IC50 of less than 10 nM, may be the dominant effect in a cellular context, masking or overriding the effects of VEGFR inhibition.[1]
-
Troubleshooting Steps:
-
Orthogonal Testing: Use a different experimental approach to validate your findings. For example, if you are seeing an anti-migratory effect, confirm if this is also observed with a highly selective EGFR inhibitor.
-
Control Cell Lines: Compare the effects of ZM-306416 in cell lines with varying levels of EGFR and VEGFR expression and dependency. For instance, compare an EGFR-addicted NSCLC cell line with a cell line primarily driven by VEGFR signaling.
-
Downstream Pathway Analysis: Analyze the phosphorylation of key nodes in both the VEGFR and EGFR signaling pathways (e.g., p-VEGFR2, p-EGFR, p-PLCγ, p-Akt, p-ERK) to see which pathway is more strongly inhibited at your effective concentration.
-
Data Presentation
Kinase Inhibition Profile of this compound
| Target Kinase | Alias | IC50 | Reference(s) |
| VEGFR1 | Flt | 0.33 µM (330 nM) | [1] |
| VEGFR2 | KDR | 2 µM | [2] |
| EGFR | ErbB1 | <10 nM | [1][2] |
| ABL | 1.3 µM | [2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR and Downstream Signaling
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and its downstream signaling pathways (Akt and MAPK/ERK).
Materials:
-
Cell line of interest (e.g., A549 or another NSCLC cell line)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total proteins as loading controls.
-
Mandatory Visualizations
References
Technical Support Center: ZM-306416 Hydrochloride IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZM-306416 hydrochloride for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1] Its primary targets are VEGFR-1 (Flt) and VEGFR-2 (KDR), which are key mediators in the VEGF signaling pathway, crucial for angiogenesis and vasculogenesis.[1][2] Dysregulation of this pathway is implicated in diseases such as cancer.[2]
Q2: What are the reported IC50 values for ZM-306416?
A2: The half-maximal inhibitory concentration (IC50) of ZM-306416 can vary depending on the specific kinase and the assay conditions. Reported values are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.70 mg of this compound (Molecular Weight: 370.21 g/mol ) in 1 mL of DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What is the recommended starting concentration range for an IC50 experiment?
A4: Based on the reported IC50 values, a good starting point for a dose-response experiment would be a wide concentration range spanning from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). This will help in capturing the full inhibitory curve and accurately determining the IC50 value for your specific cell line and assay conditions.
Q5: Can I use a standard MTT assay to determine the IC50 of ZM-306416?
A5: While MTT is a common cell viability assay, it may not be the most suitable method for all kinase inhibitors. Some kinase inhibitors can interfere with cellular metabolism and the MTT reduction process, potentially leading to an over- or underestimation of cell viability.[3][4] It is advisable to validate your results with an alternative method that does not rely on metabolic activity, such as a direct cell counting method (e.g., Trypan Blue exclusion) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).
Data Summary
Table 1: Reported IC50 Values for ZM-306416
| Target | IC50 Value |
| VEGFR-2 (KDR) | 100 nM[1] |
| VEGFR-1 (Flt) | 2 µM[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 10 mM[1] |
Experimental Protocols
Detailed Protocol for Cellular IC50 Determination of ZM-306416 using a VEGFR-2 Phosphorylation Assay
This protocol is designed to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in a cellular context, providing a more direct assessment of ZM-306416 activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Complete cell culture medium (e.g., EGM-2)
-
Serum-free basal medium (e.g., EBM-2)
-
Recombinant Human VEGF-A (VEGF165)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free basal medium and incubate for 4-6 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the different concentrations of the inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL to all wells (except for the unstimulated control) and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2 using densitometry software.
-
Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each concentration.
-
Normalize the data to the VEGF-stimulated control (100% activity) and the unstimulated control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the ZM-306416 concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visual Guides
References
- 1. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZM-306416 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM-306416 hydrochloride in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Efficacy or Lack of Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Formulation Optimization: Ensure complete dissolution of this compound in the vehicle. Consider alternative formulations to improve solubility and stability.[1] 2. Route of Administration: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[1] 3. Dose Escalation: Conduct a dose-response study to identify a more effective dose, while carefully monitoring for toxicity.[1] |
| Drug Resistance | 1. Combination Therapy: Investigate combining this compound with inhibitors of other signaling pathways to overcome resistance mechanisms. 2. Intermittent Dosing: Explore alternative dosing schedules, such as a 5-days-on, 9-days-off cycle, which may help manage toxicities and potentially delay resistance.[2] |
| Off-Target Effects | 1. Dose-Response Studies: Perform a thorough dose-response study to find a therapeutic window that maximizes on-target effects while minimizing off-target effects.[1] 2. Control Compounds: Include control groups treated with inhibitors of known off-target kinases to understand the specific contribution of VEGFR-2 inhibition.[1] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity (VEGFR-2 Inhibition) | 1. Dose Reduction: If adverse events are observed, consider reducing the dose of this compound.[2] 2. Supportive Care: Provide supportive care to manage specific toxicities, such as antihypertensive agents for hypertension.[2] 3. Regular Monitoring: Implement a consistent schedule for monitoring animal weight, behavior, and clinical signs of toxicity.[1] |
| Off-Target Toxicity | 1. Histopathological Analysis: Perform a histopathological examination of major organs to identify any tissue damage.[1] 2. Dose Adjustment: Adjust the dose to a level that minimizes off-target effects while maintaining efficacy. |
| Formulation/Vehicle Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 2. Alternative Formulations: If the vehicle is suspected to be toxic, explore alternative, well-tolerated vehicles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), specifically targeting VEGFR-1 (Flt) and VEGFR-2 (KDR).[3] It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[3] By inhibiting these receptor tyrosine kinases, ZM-306416 can block downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.
Q2: What are the recommended in vivo formulation and administration routes for this compound?
A2: this compound can be formulated for oral, intraperitoneal, or intravenous administration. A common formulation for oral administration involves creating a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intraperitoneal injection, a solution in 10% DMSO and 90% corn oil can be used. It is crucial to ensure the compound is fully dissolved and to use the solution immediately after preparation.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary targets, VEGFR-1 and VEGFR-2, ZM-306416 has been shown to inhibit EGFR with an IC50 of less than 10 nM.[3] This lack of complete selectivity is an important consideration for in vivo studies, as off-target effects can influence experimental outcomes.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of ZM-306416
| Target | IC50 |
| VEGFR-2 (KDR) | 100 nM |
| VEGFR-1 (Flt) | 2 µM |
| EGFR | <10 nM |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
Administer the solution to animals via oral gavage immediately after preparation.
Protocol 2: Assessment of In Vivo Target Engagement (Western Blot)
-
At the end of the treatment period, euthanize the animals and collect tumor tissue.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of VEGFR-2 phosphorylation relative to the total VEGFR-2.
Visualizations
Caption: ZM-306416 inhibits VEGFR-2 signaling pathway.
Caption: General workflow for in vivo efficacy studies.
References
Technical Support Center: ZM-306416 Hydrochloride In Vivo Mouse Studies
Disclaimer: The following information is provided for research purposes only. ZM-306416 hydrochloride is a research chemical, and its toxicological properties in mice have not been extensively documented in publicly available literature. This guide provides a framework for researchers to conduct their own in vivo toxicity and side effect profiling based on standardized preclinical testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly KDR (VEGFR2) and Flt (VEGFR1), with IC50 values of 0.1 µM and 2 µM, respectively.[1][2][3] It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM.[1][3][4] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for angiogenesis, cell proliferation, and survival.
Q2: Are there any published in vivo toxicity data for this compound in mice?
A2: As of the latest literature review, there are no publicly available, peer-reviewed studies detailing the comprehensive in vivo toxicity profile, including LD50 (median lethal dose) or MTD (maximum tolerated dose), of this compound in mice. Researchers should assume the toxicity is unknown and handle the compound with appropriate caution.
Q3: How should I design a preliminary dose-range finding study in mice?
A3: A dose-range finding study is a critical first step. It is typically performed on a small number of animals to identify a range of doses for further testing. This can include a single-dose acute toxicity study to establish a starting point. A common approach is the "Up-and-Down Procedure" as described in OECD Guideline 425, which helps to estimate the LD50 using a minimal number of animals.[5][6]
Q4: What are the potential on-target side effects I should monitor for, given the mechanism of action?
A4: Given that this compound inhibits VEGFR and EGFR, potential on-target side effects could be related to the physiological roles of these receptors. For VEGFR inhibitors, these can include hypertension, hemorrhage, and impaired wound healing. For EGFR inhibitors, common side effects include skin rash, diarrhea, and mucositis. Researchers should closely monitor animals for these signs.
Q5: What clinical observations should be recorded during a toxicity study?
A5: A comprehensive set of clinical observations should be recorded at regular intervals. This includes, but is not limited to, changes in skin and fur, eyes, mucous membranes, respiratory and circulatory patterns, autonomic and central nervous system responses (e.g., tremors, convulsions, salivation, lethargy), and behavioral patterns.[7] Body weight and food/water consumption should also be monitored.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality at low doses | - Incorrect dose calculation or formulation error- Vehicle toxicity- High sensitivity of the mouse strain | - Double-check all calculations and ensure proper solubilization of the compound.- Run a vehicle-only control group to assess its toxicity.- Consider using a more robust mouse strain or consult literature for strain-specific sensitivities. |
| No observable adverse effects at high doses | - Poor bioavailability of the compound- Rapid metabolism and clearance- Incorrect route of administration | - Confirm the solubility and stability of the formulation.- Consider pharmacokinetic studies to determine the exposure levels.- Ensure the chosen route of administration is appropriate for the compound's properties. |
| High variability in animal responses | - Inconsistent dosing technique- Animal stress- Underlying health issues in the animal colony | - Ensure all personnel are properly trained in animal handling and dosing procedures.- Acclimatize animals to the experimental conditions to minimize stress.[8]- Source animals from a reputable vendor and ensure they are specific-pathogen-free (SPF). |
| Unexpected clinical signs observed | - Off-target effects of the compound- Contamination of the test substance- Idiosyncratic reaction in the animal model | - Conduct further mechanistic studies to investigate potential off-target activities.- Verify the purity of the compound batch.- Document the findings thoroughly; these may be important characteristics of the compound's profile. |
Experimental Protocols
Below are generalized protocols for conducting toxicity studies in mice, based on OECD guidelines. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Acute Oral Toxicity Study (OECD Guideline 425)
-
Animals: Use healthy, young adult mice of a single sex (females are often recommended), typically from a standard strain (e.g., C57BL/6 or BALB/c).
-
Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.
-
Dose Preparation: Prepare the test substance in an appropriate vehicle. The volume administered should generally not exceed 10 mL/kg body weight.
-
Dosing Procedure:
-
Fast animals overnight before dosing.
-
Administer a single oral dose using a gavage needle.
-
The initial dose is selected based on any available information, with subsequent doses adjusted up or down by a factor (e.g., 3.2) depending on the outcome (survival or death) of the previously dosed animal.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, morbidity, and mortality.
-
Record body weights at least weekly.
-
-
Endpoint: The primary endpoint is mortality. The LD50 is estimated using a statistical method appropriate for the Up-and-Down Procedure. A gross necropsy of all animals should be performed.
Sub-acute (28-day) Oral Toxicity Study (Adapted from OECD Guideline 407)
-
Animals and Housing: Similar to the acute toxicity study, but with both male and female animals.
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not significant mortality. The low dose should ideally be a No Observed Adverse Effect Level (NOAEL).
-
Dosing: Administer the test substance or vehicle daily for 28 days.
-
Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
-
Pathology:
-
Perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Quantitative Data Summary (Templates)
Since no specific data is available for this compound, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Acute Oral Toxicity Data Template
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| e.g., 100 | e.g., 1 | e.g., 0/1 | e.g., Piloerection, lethargy |
| e.g., 320 | e.g., 1 | e.g., 1/1 | e.g., Tremors, ataxia, convulsion |
| ... | ... | ... | ... |
| Estimated LD50: |
Table 2: Sub-acute (28-day) Toxicity Study - Hematology Data Template
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| WBC (10^9/L) | ||||
| RBC (10^12/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (10^9/L) | ||||
| ... |
Table 3: Sub-acute (28-day) Toxicity Study - Clinical Chemistry Data Template
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| ... |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VEGFR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ZM306416|ZM-306416|VEGFR inhibitor [dcchemicals.com]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: ZM-306416 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ZM-306416 hydrochloride.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
1. Issue: Inconsistent or No Inhibitory Effect Observed
-
Question: My this compound treatment is showing variable or no inhibition of my target, even at concentrations reported in the literature. What could be the cause?
-
Answer: Several factors can contribute to inconsistent results. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound is susceptible to degradation. Ensure it has been stored correctly in a cool, dark, and dry place. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Solution Preparation: this compound has limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO before further dilution in your experimental medium.[1][2][3] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[4]
-
Experimental Protocol: Review your experimental timeline. The inhibitory effect of ZM-306416 can be time-dependent. Ensure your treatment duration is sufficient to observe an effect on the signaling pathway.
-
Cell Line Specificity: The IC50 of ZM-306416 can vary between different cell lines. The reported IC50 values are a guide, and the optimal concentration for your specific cell line may need to be determined empirically through a dose-response experiment.
-
2. Issue: Poor Solubility and Precipitation
-
Question: I am observing precipitation of this compound in my cell culture media or buffer. How can I improve its solubility?
-
Answer: this compound is sparingly soluble in aqueous solutions.[2] Here are some strategies to improve solubility:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][2][3] Ensure the compound is fully dissolved before diluting it into your aqueous experimental buffer or media.
-
Avoid High Final Concentrations of Organic Solvent: While a stock in DMSO is necessary, the final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution. However, avoid excessive heat which could degrade the compound.
-
Use of Surfactants: For in vivo studies, formulations with surfactants like Tween-80 and co-solvents like PEG300 can improve solubility.[2][4]
-
3. Issue: Unexpected or Off-Target Effects
-
Question: I am observing cellular effects that are not consistent with the known activity of ZM-306416 as a VEGFR inhibitor. What could be happening?
-
Answer: ZM-306416 is a potent VEGFR inhibitor, but it also exhibits off-target activity against other kinases, which could lead to unexpected phenotypes.[5][6]
-
Known Off-Targets: ZM-306416 has been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and Abl (Abelson murine leukemia viral oncogene homolog 1) kinases.[2][4] If your experimental system expresses these kinases, the observed effects could be due to their inhibition.
-
Control Experiments: To confirm that the observed phenotype is due to VEGFR inhibition, consider the following controls:
-
Use a structurally different VEGFR inhibitor to see if it recapitulates the phenotype.
-
Perform rescue experiments by adding exogenous VEGF to your system.
-
Use cell lines with known resistance to ZM-306416 or with knocked-down expression of VEGFR.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, specifically VEGFR-1 (Flt) and VEGFR-2 (KDR).[4] By binding to the ATP-binding site of the receptor's kinase domain, it blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.
2. What are the recommended storage conditions for this compound?
-
Solid Form: Store at room temperature in a dry, dark place.[1] It can be stored for up to 12 months.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C for up to 3 months or -80°C for longer-term storage.[1] Avoid repeated freeze-thaw cycles.
3. What is the solubility of this compound?
-
DMSO: Soluble up to 67 mg/mL (200.75 mM).[4]
-
Ethanol: Soluble up to 1 mg/mL.[3]
-
Water: Insoluble.[2]
4. What are the known IC50 values for ZM-306416?
| Target | IC50 |
| VEGFR-1 (Flt) | 2 µM[2] |
| VEGFR-2 (KDR) | 100 nM |
| EGFR | <10 nM[2] |
| Abl | 1.3 µM[2][4] |
| Src | 0.33 µM[4] |
Experimental Protocols
Cell-Based Assay Protocol for Inhibiting VEGFR-2 Phosphorylation
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in appropriate growth medium and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare various concentrations of this compound in serum-free medium. Add the inhibitor solutions to the cells and pre-incubate for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by ZM-306416.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Ensuring ZM-306416 Hydrochloride Activity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZM-306416 hydrochloride in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for maintaining the compound's activity. Most suppliers recommend dissolving this compound in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the recommended storage conditions for this compound?
A2: Storage conditions depend on the form of the compound. The powdered (lyophilized) form should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution is best stored at -80°C, which can preserve its stability for up to one year.[2] For short-term storage of a few weeks, -20°C is also acceptable for solutions.
Q3: What is the mechanism of action of this compound?
A3: ZM-306416 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, primarily VEGFR-1 (Flt) and VEGFR-2 (KDR).[2][3] By blocking the tyrosine kinase activity of these receptors, it inhibits downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[4][5][6][7] It's important to note that ZM-306416 has also been found to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency.
Q4: Can components in my cell culture medium affect the activity of this compound?
A4: Yes, components of the cell culture medium, particularly serum proteins, can bind to small molecules like ZM-306416. This binding can reduce the effective concentration of the inhibitor available to the cells and may also impact its stability. It is advisable to perform initial dose-response experiments in both serum-free and serum-containing media to assess any potential impact on the compound's efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or diminished biological effect over time. | 1. Compound Degradation: ZM-306416 may be unstable in the cell culture medium at 37°C over several days. 2. Metabolism by Cells: Cells may metabolize the compound, reducing its effective concentration. | 1. Perform a Stability Study: Assess the stability of ZM-306416 in your specific cell culture medium under experimental conditions (see Experimental Protocols section). 2. Replenish the Compound: For long-term experiments (e.g., beyond 48-72 hours), consider replacing the medium with freshly prepared medium containing the inhibitor every 2-3 days. |
| High cellular toxicity at expected effective concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Off-Target Effects: The observed toxicity may be due to the inhibition of other kinases or cellular processes. | 1. Minimize Solvent Concentration: Ensure the final DMSO concentration in your cell culture is low, typically below 0.5%, and run a vehicle-only control to assess solvent toxicity. 2. Dose-Response Curve: Perform a careful dose-response experiment to identify the optimal concentration that inhibits the target without causing excessive cell death. 3. Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to VEGFR inhibition, use a different, structurally unrelated VEGFR inhibitor as a control. |
| Precipitation of the compound in stock solution or culture medium. | 1. Poor Solubility: The concentration of ZM-306416 may exceed its solubility limit in the chosen solvent or aqueous medium. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation. | 1. Check Solubility Limits: Ensure your working concentration is within the known solubility limits. For aqueous solutions, you may need to use formulation aids, but these should be tested for cellular toxicity. 2. Proper Stock Solution Handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles. When thawing, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully dissolved. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for KDR (VEGFR-2) | 100 nM | [3] |
| IC50 for Flt (VEGFR-1) | 2 µM | [3] |
| IC50 for EGFR | <10 nM | [2] |
| Solubility in DMSO | Up to 10 mM | [1] |
| Storage of Powder | -20°C (up to 3 years) | [2] |
| Storage of Stock Solution (in DMSO) | -80°C (up to 1 year) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare a working solution of ZM-306416 in your cell culture medium at the final concentration you plan to use in your experiments (e.g., 1 µM).
-
Immediately after preparation, take a "Time 0" sample by transferring an aliquot (e.g., 100 µL) to a clean microcentrifuge tube. Store this sample at -80°C.
-
Incubate the remaining working solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
At predetermined time points (e.g., 24, 48, 72, 96 hours), collect additional aliquots from the incubated solution and store them at -80°C.
-
Once all time-point samples are collected, analyze them using a validated HPLC or LC-MS method to quantify the concentration of the parent ZM-306416 compound.
-
Calculate the percentage of ZM-306416 remaining at each time point relative to the "Time 0" sample to determine its stability profile.
-
Visualizations
Caption: Inhibition of VEGFR-2 signaling by ZM-306416.
Caption: Recommended experimental workflow for long-term studies.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Stability of Anti-Vascular Endothelial Growth Factor (a-VEGF) Biologics Under Physiologically Relevant Conditions and Its Impact on the Development of Long-Acting Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: ZM-306416 Hydrochloride Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in assays involving ZM-306416 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2][3][4] Its primary targets are VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinases Abl and Src.[1][2]
Q2: What are the reported IC50 values for ZM-306416?
The half-maximal inhibitory concentration (IC50) for ZM-306416 can vary depending on the specific assay conditions. Reported values are summarized in the table below. It is crucial to determine the IC50 empirically for your specific experimental setup.
| Target | Reported IC50 |
| KDR (VEGFR2) | 0.1 µM |
| Flt (VEGFR1) | 2 µM[1][3] |
| EGFR | <10 nM[1] |
| Abl | 1.3 µM[1] |
| Src | 0.33 µM[2] |
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical to ensure its stability and activity.
| Parameter | Recommendation |
| Solubility | Soluble in DMSO (up to 67 mg/mL) and ethanol.[2][4] Use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2] |
| Stock Solution Storage | Aliquot and store stock solutions at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1] |
| Working Dilutions | Prepare fresh dilutions in your assay buffer before each experiment to minimize degradation. |
Troubleshooting Guide for Kinase Assays
High variability in kinase assay results can obscure the true inhibitory potential of ZM-306416. The following sections address common issues and provide solutions.
Issue 1: Inconsistent IC50 Values or High Variability Between Replicates
Several factors can contribute to a lack of reproducibility in kinase assays. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Inadequate Reagent Mixing | Thoroughly mix all reagents, including the enzyme, substrate, ATP, and ZM-306416 dilutions, before adding them to the assay plate. |
| Solvent Concentration | Maintain a consistent and low final concentration of DMSO (or other solvent) across all wells. High concentrations of DMSO can inhibit kinase activity. |
| Edge Effects | Evaporation from the outer wells of a microplate can alter reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer or water. |
| Incubation Time and Temperature | Ensure consistent incubation times and maintain a stable temperature across the assay plate. Use a calibrated incubator and pre-warm reagents to the reaction temperature. |
| Compound Precipitation | Due to its limited aqueous solubility, ZM-306416 may precipitate in the assay buffer. Visually inspect for any precipitation. If observed, consider adjusting the buffer composition or the final concentration of the compound. Sonication can aid in dissolution.[1] |
Issue 2: No or Low Kinase Inhibition Observed
If ZM-306416 does not appear to inhibit the target kinase, consider the following:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Substrate Quality | Verify the purity and correct sequence of peptide substrates. |
| ATP Concentration | The concentration of ATP can significantly impact the apparent IC50 of ATP-competitive inhibitors like ZM-306416. Use an ATP concentration at or near the Km of the kinase for consistent results. |
| Incorrect Assay Conditions | Optimize the assay buffer (pH, salt concentration) and co-factor concentrations for the specific kinase being tested. |
Issue 3: Suspected Compound Interference with the Assay Signal
Many kinase assays rely on fluorescence or luminescence readouts. Small molecules like ZM-306416 can sometimes interfere with these detection methods, leading to false-positive or false-negative results.
| Type of Interference | How to Investigate | Mitigation Strategies |
| Autofluorescence | Measure the fluorescence of ZM-306416 at the excitation and emission wavelengths of the assay in the absence of other assay components. | - Use a red-shifted fluorophore in your assay, as compound autofluorescence is more common at shorter wavelengths.[5] - Perform a pre-read of the plate before adding the detection reagents to measure background fluorescence. |
| Signal Quenching | Assess the effect of ZM-306416 on the fluorescence of the assay's positive control (e.g., a fluorescently labeled product). | - Use an alternative, non-fluorescence-based assay format, such as a radiometric or absorbance-based assay. |
| Light Scattering | Precipitated compound can scatter light and interfere with the assay signal. | - Ensure complete solubilization of ZM-306416 in the assay buffer.[1] - Centrifuge the assay plate before reading to pellet any precipitate. |
Experimental Protocols
Protocol 1: In Vitro VEGFR2 (KDR) Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of ZM-306416 against VEGFR2 using a luminescence-based ATP depletion assay.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare ZM-306416 Dilutions: Perform a serial dilution of the ZM-306416 stock solution in kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare Kinase Reaction Mix: Prepare a master mix containing the VEGFR2 kinase and substrate in kinase assay buffer.
-
Add Inhibitor and Kinase Mix: Add the diluted ZM-306416 or vehicle control (DMSO in assay buffer) to the wells of the assay plate. Add the kinase reaction mix to all wells except the "no enzyme" control.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction and Detect ATP: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each ZM-306416 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of ZM-306416 on the proliferation of a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Materials:
-
HUVECs (or other relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of ZM-306416 or a vehicle control. Ensure the final DMSO concentration is low and consistent.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of ZM-306416.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 4. ZM 306416 | CAS 690206-97-4 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide: ZM-306416 Hydrochloride vs. Sunitinib in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM-306416 hydrochloride and sunitinib (B231), two tyrosine kinase inhibitors with implications in the field of angiogenesis research. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of these compounds.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process, making them prime targets for anti-angiogenic therapies. This guide focuses on two such inhibitors: this compound, a potent inhibitor of VEGFR1, and sunitinib, a multi-targeted tyrosine kinase inhibitor that affects VEGFRs among other receptors.
Mechanism of Action
This compound:
ZM-306416 is a selective inhibitor of VEGFR1 (Flt-1). By targeting VEGFR1, it is expected to interfere with the signaling cascade initiated by the binding of VEGF, which is crucial for endothelial cell proliferation, migration, and survival. While its primary target is VEGFR1, it has also been found to inhibit the Epidermal Growth Factor Receptor (EGFR).
Sunitinib:
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR1, VEGFR2, and VEGFR3.[1] Beyond the VEGFR family, sunitinib also targets Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and colony-stimulating factor-1 receptor (CSF-1R).[1] This broad spectrum of activity allows sunitinib to not only inhibit angiogenesis but also to directly impact tumor cell proliferation and survival.[1]
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by this compound and sunitinib in the context of angiogenesis.
Caption: Targeted signaling pathways of ZM-306416 HCl and Sunitinib.
Quantitative Data Comparison
Direct comparative studies of this compound and sunitinib in functional angiogenesis assays are limited in the public domain. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference |
| This compound | VEGFR1 (Flt) | 0.33 µM | |
| EGFR | <10 nM | ||
| Sunitinib | VEGFR1 (Flt-1) | 2 nM | [2] |
| VEGFR2 (KDR/Flk-1) | 80 nM | [2] | |
| PDGFRβ | 2 nM | [2] | |
| c-KIT | various | [2] |
Table 2: Anti-proliferative and Anti-angiogenic Activity
| Assay | Cell Line / Model | Sunitinib Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | HUVEC | ~0.01 µM (IC50) | Inhibition of VEGF-dependent proliferation | [3] |
| Endothelial Cell Migration | HUVEC | 10 µM | Inhibition of VEGF-induced migration | [4] |
| Tube Formation | HUVEC on Matrigel | 1 µM | Increased number of VEGFR2 on cell surface | [4] |
| Aortic Ring Sprouting | Rat Aorta | >3.125 µM | Complete inhibition of new outgrowth | [5] |
| In Vivo Angiogenesis (Glioblastoma Xenograft) | U87MG | 80 mg/kg/day | 74% reduction in microvessel density |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel)
-
Test compounds (this compound, Sunitinib)
-
96-well plates
-
Calcein AM (for fluorescence imaging, optional)
Protocol:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for gel formation.
-
Harvest HUVECs and resuspend them in media containing the desired concentration of the test compound or vehicle control.
-
Seed the HUVECs onto the gel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or number of loops.
Caption: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells towards a stimulant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)
-
Chemoattractant (e.g., VEGF)
-
Test compounds
-
24-well plates
-
Cell staining solution (e.g., Crystal Violet)
Protocol:
-
Place the porous membrane inserts into the wells of a 24-well plate.
-
Add media containing the chemoattractant to the lower chamber.
-
Prepare a suspension of HUVECs in serum-free media containing the test compound or vehicle control.
-
Add the HUVEC suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Caption: Workflow for the endothelial cell migration assay.
Aortic Ring Assay
This ex vivo assay assesses the sprouting of new microvessels from a segment of the aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen gel or other extracellular matrix
-
Serum-free endothelial cell growth medium
-
Test compounds
-
48-well plates
-
Surgical instruments
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of surrounding fatty and connective tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel within the wells of a 48-well plate.
-
Allow the gel to polymerize at 37°C.
-
Add serum-free medium containing the test compound or vehicle control to each well.
-
Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Monitor and photograph the outgrowth of microvessels from the aortic rings at regular intervals.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
Caption: Workflow for the aortic ring assay.
Conclusion
Both this compound and sunitinib are potent inhibitors of key tyrosine kinases involved in angiogenesis. Sunitinib's multi-targeted nature, particularly its strong inhibition of both VEGFR and PDGFR pathways, provides a robust mechanism for disrupting tumor angiogenesis. The available data demonstrates its efficacy in a range of preclinical models.
For this compound, its selectivity for VEGFR1 suggests a more targeted approach to inhibiting angiogenesis. However, a comprehensive understanding of its anti-angiogenic potential is limited by the lack of publicly available data from direct comparative studies and functional assays.
The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Further research directly comparing the efficacy of this compound and sunitinib in these standardized assays is necessary to fully elucidate their relative performance as anti-angiogenic agents. This will be crucial for guiding future research and development efforts in the field of anti-angiogenic cancer therapy.
References
- 1. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Subcellular targeting of oxidants during endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
ZM-306416 Hydrochloride: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors. The information presented herein is intended to assist researchers in evaluating its potential applications and in the design of future investigations.
Overview of this compound
This compound is a small molecule inhibitor primarily targeting the VEGF receptor tyrosine kinases, which are crucial mediators of angiogenesis, the formation of new blood vessels. Its activity against these receptors makes it a valuable tool for studying angiogenesis-dependent processes and a potential candidate for therapeutic development in diseases characterized by excessive vascularization, such as cancer.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its utility and potential off-target effects. This compound has been characterized against a panel of kinases, revealing a primary affinity for VEGFRs, coupled with activity against other notable kinases.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 100 | [1][2] |
| VEGFR-1 (Flt) | 2000 | [1][2] |
| VEGFR-1 (Flt) | 330 | [3] |
| EGFR | <10 | [1][2][3] |
| Src | 330 | [3] |
| Abl | 1300 | [1][3] |
Note: Variations in reported IC50 values may arise from different assay conditions and methodologies. It is noteworthy that while primarily targeting VEGFRs, this compound also exhibits potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This polypharmacology should be a key consideration in experimental design and data interpretation. One study has also indicated that ZM-306416 is over 3-fold more selective for VEGFRs compared to Fibroblast Growth Factor Receptor 1 (FGFR-1), although specific IC50 data for FGFR-1 was not provided.
Experimental Protocols
The following is a summary of the likely methodologies employed for determining the kinase inhibitory activity of this compound, based on standard practices in the field and information from the primary literature.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against a specific kinase is a radiometric or luminescence-based assay.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., KDR, Flt, EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or unlabeled ATP for luminescence-based assays (like ADP-Glo™)
-
This compound, serially diluted
-
Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well assay plates
-
Phosphocellulose filter mats or similar for radiometric assays
-
Scintillation counter or luminescence plate reader
2. Assay Procedure (Radiometric Example):
-
The kinase, substrate, and varying concentrations of this compound (or vehicle control) are pre-incubated in the kinase reaction buffer in the wells of an assay plate.
-
The kinase reaction is initiated by the addition of a mixture of cold and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is spotted onto a phosphocellulose filter mat.
-
The filter mat is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.
VEGF Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptors, leading to downstream cellular responses.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
Validating ZM-306416 Hydrochloride's Inhibition of VEGFR Phosphorylation: A Comparative Guide
For researchers and drug development professionals, accurately validating the efficacy of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of ZM-306416 hydrochloride with other vascular endothelial growth factor receptor (VEGFR) inhibitors, focusing on the validation of VEGFR phosphorylation inhibition. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows.
This compound is a potent inhibitor of VEGFR-1 (Flt-1) and VEGFR-2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of several cancers, making VEGFR an attractive target for therapeutic intervention. ZM-306416 has also been reported to inhibit the Epidermal Growth Factor Receptor (EGFR).[2][3][5]
Comparative Analysis of VEGFR Inhibitors
To objectively assess the performance of this compound, we compare its in vitro potency against other well-established VEGFR inhibitors, namely Axitinib, Pazopanib, and Sunitinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values of these inhibitors against VEGFR-1 and VEGFR-2. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | VEGFR-1 (Flt-1) | 2000 [4][5] |
| VEGFR-2 (KDR) | 100 [1][4][5] | |
| Axitinib | VEGFR-1 (Flt-1) | 0.1[6] |
| VEGFR-2 (KDR) | 0.2[6] | |
| Pazopanib | VEGFR-1 (Flt-1) | 10[6] |
| VEGFR-2 (KDR) | 30[6] | |
| Sunitinib | VEGFR-1 (Flt-1) | 10 |
| VEGFR-2 (KDR) | 80[6] |
Experimental Protocols
Validating the inhibition of VEGFR phosphorylation is typically achieved through in-vitro kinase assays and cell-based phosphorylation assays. Below are detailed methodologies for these key experiments.
In-Vitro VEGFR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a solution of the recombinant VEGFR-2 kinase in kinase assay buffer.
-
Add the kinase solution to the wells of a 96-well plate.
-
Add serial dilutions of this compound or other test inhibitors to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based VEGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block VEGFR phosphorylation within a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines expressing VEGFR-2
-
Cell culture medium
-
VEGF-A ligand
-
This compound and other inhibitors
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture HUVECs to near confluency in appropriate cell culture plates.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Wash the cells with cold PBS and lyse them using a lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
ZM-306416 Hydrochloride: A Comparative Guide to its Receptor Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors. Understanding the selectivity of kinase inhibitors is paramount in drug discovery and development to anticipate potential off-target effects and to better understand the compound's mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a clear comparison of ZM-306416's activity against various Receptor Tyrosine Kinases (RTKs).
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been assessed against a panel of key RTKs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency and selectivity.
| Target Kinase | Alternative Name | IC50 (nM) | Reference |
| VEGFR2 | KDR | 100 | [1] |
| VEGFR1 | Flt-1 | 2000 | [1] |
| EGFR | - | <10 | [2][3] |
| ABL | - | 1300 | [3] |
| FGFR-1 | - | >3-fold selectivity over VEGFR2 | [cite: ] |
| Src | 330 | [2] |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from multiple sources to provide a comprehensive overview.
Signaling Pathways and Inhibition
This compound primarily targets VEGFR1 and VEGFR2, key mediators of angiogenesis. However, it also exhibits significant cross-reactivity with EGFR. The diagrams below illustrate the signaling pathways of these primary targets and the point of inhibition by ZM-306416.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of a kinase inhibitor. Below are detailed methodologies for typical in vitro kinase assays used to evaluate compounds like this compound against VEGFR/KDR and EGFR.
In Vitro VEGFR/KDR Kinase Assay
This protocol describes a common method for determining the inhibitory activity of a compound against VEGFR2/KDR kinase.
Objective: To determine the IC50 value of this compound for the inhibition of VEGFR2/KDR kinase activity.
Materials:
-
Recombinant human VEGFR2/KDR kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Workflow:
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%. Prepare solutions of VEGFR2/KDR kinase and the peptide substrate/ATP mixture in kinase buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of the diluted VEGFR2/KDR enzyme to each well.
-
Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4][5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
In Vitro EGFR Kinase Assay
A similar protocol can be followed to determine the IC50 of this compound against EGFR.
Objective: To determine the IC50 value of this compound for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Specific peptide substrate for EGFR (e.g., Poly (Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure: The procedure is analogous to the VEGFR/KDR kinase assay, with the substitution of VEGFR2/KDR with recombinant EGFR and the use of a kinase buffer optimized for EGFR activity. The same workflow diagram as above is applicable.
Conclusion
This compound is a potent inhibitor of VEGFR2 (KDR) and, to a lesser extent, VEGFR1 (Flt-1). However, it exhibits significant cross-reactivity with EGFR, where it is also a potent inhibitor. Its activity against other RTKs such as ABL and Src is considerably lower. This profile suggests that while ZM-306416 is a valuable tool for studying VEGF-mediated angiogenesis, its effects on EGFR signaling should be carefully considered in experimental design and interpretation of results. The provided experimental protocols offer a foundation for researchers to independently verify these findings and further explore the cross-reactivity of this and other kinase inhibitors.
References
On-Target Efficacy of ZM-306416 Hydrochloride in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZM-306416 hydrochloride's on-target performance against other common VEGFR inhibitors, supported by experimental data and detailed protocols. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily targeting VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), key mediators in angiogenesis.
This guide outlines methodologies to confirm the on-target effects of this compound in a cellular context, with a focus on inhibiting VEGFR2 phosphorylation and downstream signaling. We present a comparative analysis with two widely used multi-kinase inhibitors, Sunitinib (B231) and Sorafenib (B1663141), which also target VEGFR.
Comparative Efficacy: In Vitro Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Sunitinib, and Sorafenib against key kinase targets. This data provides a quantitative comparison of their potency.
| Kinase Target | This compound (IC50) | Sunitinib (IC50) | Sorafenib (IC50) |
| VEGFR1 (Flt-1) | 2 µM[1] | Not widely reported | 26 nM |
| VEGFR2 (KDR/Flk-1) | 100 nM[2] | 10 nM - 80 nM[2] | 90 nM[3][4] |
| EGFR | <10 nM[1] | >10 µM | Not a primary target |
| PDGFRβ | Not widely reported | 2 nM[2] | 57 nM |
| c-Kit | Not widely reported | Potent inhibitor[2] | 68 nM |
| Raf-1 | Not a primary target | Not a primary target | 6 nM[3] |
| B-Raf | Not a primary target | Not a primary target | 22 nM[3] |
Experimental Protocols
To confirm the on-target effects of this compound, two key experiments are recommended: a Western Blot for VEGFR2 phosphorylation and a Cellular Thermal Shift Assay (CETSA) for target engagement.
Western Blot for Phospho-VEGFR2 (Tyr1214) Inhibition
This protocol details the steps to assess the inhibition of VEGF-induced VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound, Sunitinib, Sorafenib
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1214), Rabbit anti-VEGFR2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound, Sunitinib, or Sorafenib for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
HUVECs
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents for Western Blotting (as above)
Procedure:
-
Cell Treatment: Treat HUVECs with this compound or vehicle (DMSO) for 2 hours.
-
Cell Harvesting: Harvest cells and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble fractions for VEGFR2 protein levels by Western blotting as described above.
-
Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Effects and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the VEGFR2 signaling pathway and the workflows for the described experiments.
Downstream Signaling Effects
Inhibition of VEGFR2 by this compound is expected to attenuate downstream signaling pathways crucial for endothelial cell function. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways.[1][5]
-
MAPK/ERK Pathway: ZM-306416 has been shown to inhibit the phosphorylation of p42/44 MAPK (ERK1/2).[1]
-
PI3K/Akt Pathway: Inhibition of VEGFR2 leads to reduced activation of the PI3K/Akt pathway, which is critical for cell survival.
By comparing the effects of this compound with Sunitinib and Sorafenib on the phosphorylation of key downstream effectors like ERK and Akt, researchers can gain a more comprehensive understanding of their respective cellular impacts. Both Sunitinib and Sorafenib have also been demonstrated to inhibit these pathways.[6][7]
Conclusion
This guide provides a framework for confirming the on-target effects of this compound in cells. By employing the detailed protocols for Western blotting and CETSA, researchers can effectively demonstrate target engagement and inhibition of VEGFR2 signaling. The comparative data with Sunitinib and Sorafenib offer valuable context for evaluating the potency and selectivity of this compound in angiogenesis-related research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of ZM-306416 Hydrochloride with Chemotherapy: A Review of Available Evidence
Currently, there is a lack of publicly available scientific literature, preclinical studies, or clinical trial data detailing the synergistic effects of ZM-306416 hydrochloride in combination with traditional chemotherapeutic agents. While extensive research has been conducted on the standalone mechanism of this compound as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR), its potential to enhance the efficacy of chemotherapy has not been reported in the reviewed literature.
This compound is a small molecule inhibitor that targets key signaling pathways involved in tumor angiogenesis and cell proliferation.[1][2][3] Specifically, it has been shown to inhibit VEGFR-1 (Flt) and VEGFR-2 (KDR), crucial mediators of the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3] Additionally, it exhibits inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers and linked to uncontrolled cell growth.[1][2]
Chemotherapy, a cornerstone of cancer treatment, functions by killing rapidly dividing cells. Common chemotherapeutic agents include platinum-based drugs like cisplatin, anthracyclines such as doxorubicin, and taxanes like paclitaxel. The rationale for combining targeted therapies like this compound with chemotherapy is to attack the cancer from multiple angles, potentially leading to a synergistic effect where the combined treatment is more effective than the sum of its individual components. Such combinations can, in theory, overcome drug resistance, reduce tumor growth more effectively, and potentially allow for lower, less toxic doses of chemotherapy.
Despite the strong theoretical basis for such a combination, a comprehensive search of scientific databases and clinical trial registries did not yield any studies that have specifically investigated the synergistic interactions between this compound and chemotherapy. Therefore, it is not possible to provide a comparison guide with experimental data, detailed protocols, or visualizations of signaling pathways related to their combined use at this time.
Further research is warranted to explore the potential of this compound as a synergistic agent with various chemotherapy regimens. Such studies would need to establish optimal dosing, scheduling, and identify the cancer types that would most likely benefit from this combination therapy. Researchers and drug development professionals are encouraged to investigate this promising area to potentially unlock new and more effective treatment strategies for cancer patients.
References
Navigating the Synergistic Potential of VEGFR Inhibition: A Comparative Guide to Combination Therapies in Cancer Models
The pursuit of enhanced anti-cancer efficacy has led researchers to explore combination therapies that target multiple oncogenic pathways. ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), represents a promising agent in this arena. While specific preclinical data on combination therapies involving this compound is limited in publicly available literature, this guide provides a comparative framework based on the established principles of combining VEGFR inhibitors with other anti-cancer agents. We will delve into the mechanistic rationale, present hypothetical yet representative data, and provide detailed experimental protocols to empower researchers in designing and evaluating novel combination strategies.
Mechanism of Action: A Dual Assault on Tumor Growth
This compound primarily exerts its anti-tumor effects by targeting VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting these receptors, ZM-306416 disrupts the tumor's vascular supply, leading to starvation and reduced growth. Furthermore, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), another critical driver of tumor cell proliferation and survival. This dual-targeting capability makes this compound a compelling candidate for combination therapies.
The rationale for combining this compound with other anti-cancer agents stems from the potential for synergistic effects. Chemotherapy, for instance, directly kills rapidly dividing cancer cells, while ZM-306416 can enhance its efficacy by normalizing the tumor vasculature, thereby improving drug delivery to the tumor core. Similarly, combining it with immunotherapy holds promise. By reducing tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, VEGFR inhibitors can alleviate immunosuppression and enhance the activity of immune checkpoint inhibitors.
Comparative Efficacy of Combination Therapies: A Data-Driven Overview
To illustrate the potential benefits of combination therapy with a VEGFR inhibitor like this compound, the following tables summarize hypothetical, yet representative, quantitative data from preclinical cancer models. These tables compare the anti-tumor efficacy of monotherapy versus combination therapy with standard cytotoxic agents (Paclitaxel, Gemcitabine) and an immune checkpoint inhibitor (anti-PD-1 antibody).
Table 1: Anti-Tumor Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Weight (mg, Mean ± SD) |
| Vehicle Control | 0 | 1500 ± 250 |
| ZM-306416 (Monotherapy) | 45 | 825 ± 150 |
| Paclitaxel (Monotherapy) | 55 | 675 ± 120 |
| ZM-306416 + Paclitaxel | 85 | 225 ± 50 |
Table 2: Survival Analysis in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| ZM-306416 (Monotherapy) | 35 | 40 |
| Gemcitabine (Monotherapy) | 32 | 28 |
| ZM-306416 + Gemcitabine | 50 | 100 |
Table 3: Immuno-Oncology Combination in a Syngeneic Colon Cancer Model
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 50 ± 15 |
| ZM-306416 (Monotherapy) | 30 | 120 ± 30 |
| Anti-PD-1 (Monotherapy) | 40 | 200 ± 45 |
| ZM-306416 + Anti-PD-1 | 75 | 450 ± 80 |
Experimental Protocols: A Guide to Preclinical Evaluation
Detailed and reproducible experimental design is paramount in assessing the efficacy of combination therapies. Below are standardized protocols for key in vivo experiments.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), aged 6-8 weeks, are used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
This compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily.
-
Chemotherapeutic agents (e.g., Paclitaxel, Gemcitabine) are administered intraperitoneally or intravenously according to established protocols.
-
Immune checkpoint inhibitors (e.g., anti-PD-1 antibody) are administered intraperitoneally.
-
-
Efficacy Assessment:
-
Tumor growth inhibition is calculated at the end of the study.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the study endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Survival Study Protocol
-
Orthotopic Tumor Model: For a more clinically relevant model, cancer cells are implanted into the organ of origin (e.g., pancreas for pancreatic cancer).
-
Treatment: Treatment is initiated after a set period post-implantation or upon detection of tumors by imaging.
-
Survival Monitoring: Animals are monitored daily for signs of morbidity. The primary endpoint is overall survival.
-
Statistical Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: VEGFR Signaling Pathway and Inhibition by ZM-306416.
Caption: In Vivo Xenograft Model Experimental Workflow.
Caption: Rationale for ZM-306416 Combination Therapy.
Conclusion and Future Directions
While direct experimental evidence for this compound combination therapy is not extensively documented in public sources, the scientific rationale for combining VEGFR inhibitors with chemotherapy and immunotherapy is strong. The hypothetical data and standardized protocols presented in this guide offer a robust framework for researchers to design and interpret preclinical studies. Future investigations should focus on elucidating the optimal dosing and scheduling for such combinations, identifying predictive biomarkers to select patient populations most likely to benefit, and exploring novel combinations with other targeted agents to further enhance therapeutic outcomes in the fight against cancer.
Safety Operating Guide
Essential Safety and Disposal Procedures for ZM-306416 Hydrochloride
Quantitative Data Summary
A compilation of the available physicochemical properties for ZM-306416 hydrochloride is presented below. This information is critical for safe handling, storage, and the preparation of solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl | [1] |
| Molecular Weight | 370.12 g/mol | [1] |
| CAS Number | 196603-47-1 | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO (up to 5 mg/mL) | [1] |
| Storage | Room Temperature | [1] |
| Stability | ≥ 1 year | [1] |
| Biological Activity | Potent and selective VEGFR1/2 inhibitor. IC₅₀ values are 100 nM and 2 µM for KDR and Flt respectively. | [2] |
Disposal Workflow for this compound
The following diagram outlines the procedural flow for the safe disposal of this compound waste.
Detailed Experimental Protocols for Disposal
Due to the potent biological activity and potential toxicity of this compound, all waste contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Point of Generation: All waste streams containing this compound must be segregated from non-hazardous waste immediately at the point of generation. This includes unused stock solutions, leftover experimental solutions, contaminated PPE, and any labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound.
3. Liquid Waste Management:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. The container material must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the solvent(s) present.
4. Solid Waste Management:
-
Collection: Collect all contaminated solid materials, such as pipette tips, centrifuge tubes, gloves, and bench paper, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and "this compound Contaminated Debris."
5. Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (one that dissolves the compound, like DMSO, followed by ethanol (B145695) and then water) to remove any residue. The rinsate must be collected and disposed of as hazardous liquid waste.
6. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal. This area should have secondary containment to prevent spills.
7. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure the disposal facility is an approved waste disposal plant. Do not attempt to neutralize or treat the chemical waste yourself unless you are following a specifically approved institutional protocol.
Disclaimer: The information provided here is a guide based on general laboratory safety principles for handling potent bioactive compounds. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals used in your procedures. The absence of a specific SDS for this compound underscores the importance of treating it with a high degree of caution.
References
Essential Safety and Operational Guide for Handling ZM-306416 Hydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling ZM-306416 hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, prioritizing personnel safety and procedural accuracy.
Executive Summary:
Safe handling of this compound requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), proper storage, and compliant disposal methods. Conflicting hazard classifications for similar compounds exist; therefore, a cautious approach is recommended, assuming the substance is potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate and dust formation is likely, a NIOSH-approved N95 respirator or higher may be necessary.[1] | Minimizes inhalation of dust or aerosols.[1] |
Operational Plans
Handling and Storage:
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.[1]
-
Handling:
-
Storage:
First Aid Measures:
In the event of exposure, follow these first aid protocols immediately:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell and rinse your mouth.[1]
-
General Advice: Should symptoms occur, seek medical attention.
Spill Management:
A clear and immediate response is necessary to contain any spills and prevent exposure.
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
Contain the spill using inert absorbent material.
-
Collect the spillage and place it in a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Dispose of contents and containers in accordance with local, state, and federal regulations. It is recommended to use an approved waste disposal plant.[1] Avoid release to the environment.[1]
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
